6-MB-cAMP
Beschreibung
RN given refers to parent cpd
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O7P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGDLMUKSMHEQT-FRJWGUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33116-16-4 (unspecified hydrochloride salt), 13117-60-7 (Parent) | |
| Record name | Monobutyryl cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60927103 | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13117-60-7, 33116-16-4 | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3′,5′-(hydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13117-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monobutyryl cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Selective PKA Activator: An In-depth Technical Guide to the Mechanism of Action of 6-MB-cAMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Monobutyryl-cAMP (6-MB-cAMP) is a chemically modified analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Its structural modifications confer membrane permeability, allowing for its use in cell-based assays to investigate cAMP-mediated signaling pathways. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a selective activator of cAMP-dependent Protein Kinase A (PKA) and its minimal to-no-effect on the alternative cAMP sensor, Exchange protein activated by cAMP (Epac). This guide will detail its signaling cascade, present available quantitative data, outline relevant experimental protocols, and provide visual representations of its molecular interactions and experimental workflows.
Introduction to this compound
This compound is a valuable tool in cell biology and pharmacology for elucidating the downstream effects of cAMP signaling. As a membrane-permeable analog, it can effectively elevate intracellular cAMP levels, thereby mimicking the effects of upstream signaling events that lead to adenylyl cyclase activation.[1] A key characteristic of this compound is its selectivity for PKA over other cAMP effectors, making it instrumental in dissecting the specific contributions of the PKA pathway in various cellular processes.[2][3]
The Core Mechanism: Selective Activation of Protein Kinase A (PKA)
The canonical cAMP signaling pathway involves the activation of PKA, a serine/threonine kinase that exists as an inactive holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[4][5] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[4][6] These catalytic subunits are then free to phosphorylate a multitude of substrate proteins on serine or threonine residues, thereby modulating their activity and eliciting a cellular response.[4]
This compound functions as a direct agonist at the cAMP-binding sites on the PKA regulatory subunits.[2][7] It has been described as a site-selective activator, indicating a preference for one of the two distinct cAMP-binding domains (A and B) on the regulatory subunits.[2] This selective activation of PKA by this compound triggers the downstream phosphorylation cascade.
In contrast to its potent activation of PKA, this compound is reported to not activate Epac, another important family of cAMP sensors.[2] Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[8][9][10] The ability to selectively activate PKA without engaging Epac makes this compound a critical tool for differentiating the physiological roles of these two major branches of cAMP signaling.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-mediated PKA activation.
Quantitative Data
For comparative purposes, it is important to note that other cAMP analogs, such as 8-pCPT-2'-O-Me-cAMP, are specifically designed to activate Epac and serve as a control to distinguish Epac- from PKA-mediated effects.[8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should adapt these protocols to their specific cell types and experimental systems.
In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of this compound to activate PKA and induce the phosphorylation of a model substrate.
Principle: Purified, inactive PKA holoenzyme is incubated with this compound, a peptide substrate, and ATP. The amount of phosphorylated substrate is then quantified.
Materials:
-
Purified PKA holoenzyme
-
This compound stock solution
-
PKA peptide substrate (e.g., Kemptide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with phosphospecific antibodies)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper or ELISA plate for substrate capture
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA holoenzyme, and the peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a positive control (cAMP) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Wash the paper or plate to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or by ELISA with a phosphospecific antibody.
-
Plot the kinase activity as a function of this compound concentration to determine the EC₅₀.
Western Blot Analysis of PKA Substrate Phosphorylation in Cells
This method assesses the ability of this compound to activate the PKA pathway within intact cells by detecting the phosphorylation of a known PKA substrate.
Principle: Cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE and western blotting using an antibody that specifically recognizes the phosphorylated form of a PKA substrate (e.g., phospho-CREB).
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-CREB)
-
Primary antibody against the total form of the substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate and grow cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against the total substrate for normalization.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in-cell characterization of this compound.
Therapeutic and Research Applications
The selective activation of PKA by this compound makes it a valuable research tool for:
-
Deconvoluting cAMP Signaling: Differentiating between PKA- and Epac-dependent cellular responses.
-
Target Validation: Investigating the therapeutic potential of activating the PKA pathway in various disease models.
-
Studying PKA-mediated Processes: Elucidating the role of PKA in diverse physiological functions such as gene expression, metabolism, and cell cycle regulation.[5][11]
While this compound itself is primarily a research compound, the insights gained from its use can inform the development of more specific and potent PKA-activating therapeutics for a range of conditions.
Conclusion
This compound is a membrane-permeable cAMP analog that serves as a selective activator of Protein Kinase A. Its mechanism of action involves direct binding to the regulatory subunits of PKA, leading to the release of active catalytic subunits and subsequent phosphorylation of target proteins. Its inability to activate Epac provides researchers with a specific tool to isolate and study the PKA branch of the cAMP signaling cascade. The experimental protocols outlined in this guide provide a framework for characterizing the effects of this compound and other PKA-modulating compounds in both in vitro and cellular contexts. Further research to quantify the binding and activation parameters of this compound for specific PKA isoforms will enhance its utility in the development of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-MBC-cAMP BIOLOG Life Science Institute [biolog.de]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. cAMP signaling in skeletal muscle adaptation: hypertrophy, metabolism, and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cAMP-PKA signaling initiates mitosis by phosphorylating Bora - PMC [pmc.ncbi.nlm.nih.gov]
The Function of 6-MB-cAMP: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Function, Signaling Pathways, and Experimental Applications of N6-Monobutyryl-cAMP (6-MB-cAMP)
Introduction
N6-Monobutyryl-cAMP (this compound) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous physiological processes. Due to its selective activation of cAMP-dependent Protein Kinase A (PKA) with minimal to no activation of the Exchange protein directly activated by cAMP (Epac), this compound has emerged as a critical tool for dissecting the intricate signaling networks governed by cAMP. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's function, its signaling pathways, and detailed experimental protocols for its application.
Core Function: Selective Activation of Protein Kinase A (PKA)
The primary function of this compound is to act as a selective agonist for PKA.[1] The butyryl group at the N6 position of the adenine (B156593) ring enhances its lipophilicity, allowing it to readily cross cell membranes. Once inside the cell, this compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby propagating the signal.
A key feature of this compound, and other N6-substituted cAMP analogs, is its selectivity for PKA over Epac. This selectivity is crucial for differentiating the downstream effects of these two primary cAMP effectors. While this compound is a potent activator of PKA, it is considered an inefficient activator of Epac, making it an invaluable tool for isolating and studying PKA-specific signaling pathways.
Quantitative Data
| Compound | Target | Action | EC50/Kd |
| This compound | PKA | Agonist | Data not available |
| Epac | No significant activation | Data not available | |
| 6-Bnz-cAMP | PKA | Agonist | Potent activator |
| Epac | Inefficient activator | - | |
| 8-pCPT-2'-O-Me-cAMP | Epac | Agonist | ~2.2 µM (for Epac1) |
| PKA | Weak activator | - |
This table will be updated as more specific quantitative data for this compound becomes available.
Signaling Pathways
The signaling cascade initiated by this compound primarily follows the canonical PKA pathway.
As illustrated, this compound activates PKA, which in turn can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β) at Serine 9. GSK-3β is a key component of the β-catenin destruction complex. Its inactivation leads to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and regulate the transcription of target genes.
Experimental Protocols
PKA Activation Assay using this compound
This protocol describes a general method for assessing PKA activation in cell lysates following treatment with this compound using a colorimetric ELISA-based assay kit.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA Kinase Activity Assay Kit (e.g., from Enzo Life Sciences, Abcam, or Arbor Assays)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Prepare a working solution of this compound in cell culture medium. A final concentration of 1 mM is a common starting point.
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 1 to 8 hours). Include a vehicle-treated control.
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
PKA Activity Assay (ELISA-based):
-
Follow the specific instructions provided with the PKA Kinase Activity Assay Kit. A general workflow is as follows:
-
Add the prepared cell lysates to the wells of the PKA substrate-coated microtiter plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the recommended time (e.g., 90 minutes).
-
Wash the wells and add a phosphospecific substrate antibody that recognizes the phosphorylated PKA substrate.
-
Incubate and wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash, then add a TMB substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
The absorbance is directly proportional to the PKA activity. Compare the absorbance values of the this compound-treated samples to the vehicle-treated controls to determine the fold-increase in PKA activity.
-
Immunoblotting for Phosphorylated GSK-3β (pSer9)
This protocol details the detection of GSK-3β phosphorylation at Serine 9 in response to this compound treatment.
Materials:
-
Treated cell lysates (prepared as in the previous protocol)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK-3β (Ser9)
-
Mouse or Rabbit anti-total GSK-3β
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95-100°C.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total GSK-3β.
-
Quantify the band intensities using densitometry software and express the level of phosphorylated GSK-3β as a ratio to total GSK-3β.
-
Therapeutic Applications and Future Directions
The selective activation of PKA by this compound and similar molecules holds potential in various therapeutic areas. By understanding the specific roles of PKA in different cell types and disease states, it may be possible to develop targeted therapies. For example, modulating PKA activity has been implicated in cancer, cardiovascular diseases, and neurological disorders. The use of this compound in preclinical research is essential for validating PKA as a therapeutic target and for elucidating the mechanisms of action of potential drug candidates that act on the cAMP-PKA signaling axis. Further research into the development of more potent and isoform-selective PKA activators will be crucial for advancing this field.
References
The Role of N6-Monobutyryl-cAMP (6-MB-cAMP) in Elucidating Cyclic AMP Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes by activating two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Distinguishing the individual contributions of these two pathways is crucial for understanding cellular signaling and for the development of targeted therapeutics. N6-monobutyryl-cAMP (6-MB-cAMP) has emerged as a critical pharmacological tool in this endeavor. As a membrane-permeable analog of cAMP, this compound exhibits potent and selective activation of PKA with minimal to no effect on Epac, thereby enabling the specific interrogation of PKA-dependent signaling events. This technical guide provides a comprehensive overview of the role of this compound in cAMP signaling, including its mechanism of action, quantitative data on effector binding and activation, detailed experimental protocols for its application, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Cyclic AMP Signaling
Cyclic AMP is synthesized from ATP by adenylyl cyclase in response to a variety of extracellular signals, such as hormones and neurotransmitters, that bind to G protein-coupled receptors (GPCRs).[1][2] The resulting increase in intracellular cAMP concentration leads to the activation of its downstream effectors, primarily PKA and Epac.[2]
-
Protein Kinase A (PKA): PKA is a serine/threonine kinase that, in its inactive state, exists as a heterotetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits, which then phosphorylate a multitude of substrate proteins, leading to diverse cellular responses.[3]
-
Exchange protein directly activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that unmasks its GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling cascades.[4][5]
The co-existence and activation of both PKA and Epac by cAMP can lead to complex and sometimes opposing cellular outcomes.[6] Therefore, the ability to selectively activate one pathway over the other is essential for dissecting their individual roles.
This compound: A PKA-Selective Activator
This compound is a lipophilic analog of cAMP that can readily cross cell membranes. Modifications at the N6 position of the adenine (B156593) ring, as in this compound, have been shown to abolish the ability of cAMP analogs to activate Epac while retaining their capacity to fully activate PKA.[7] This selectivity makes this compound an invaluable tool for researchers to specifically probe PKA-mediated signaling pathways, using the lack of a cellular response to this compound as evidence against PKA involvement and for potential Epac involvement.[6]
Data Presentation: Quantitative Comparison of cAMP Analogs
The following tables summarize the available quantitative data on the binding affinities and activation constants of cAMP and its analogs for PKA and Epac. This data highlights the selectivity of this compound for PKA.
| Compound | Effector | Parameter | Value | Reference |
| cAMP | PKA Type I Holoenzyme | Kd | 2.9 µM | [8] |
| cAMP | Epac1 | Kd | 2.8 µM | [8] |
| cAMP | Epac1 | EC50 | ~30 µM | [8] |
| cAMP | Epac2 (CNB-B) | Kd | 1.2 µM | [6] |
| cAMP | Epac2 (CNB-A) | Kd | 87 µM | [6] |
| N6-Phe-cAMP | Epac2 CNBD-B | EC50 | 0.2 µM | [9] |
| 8-pCPT-N6-Phe-cAMP | CAMYEL (Epac sensor) | IC50 | 2.2 µM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to dissect PKA- and Epac-dependent signaling pathways.
PKA Activity Assay (In Vitro Kinase Assay)
This protocol is adapted from a generic radioactive PKA kinase assay and is designed to measure the ability of this compound to stimulate PKA-mediated phosphorylation of a model substrate, Kemptide.
Materials:
-
Purified PKA catalytic subunit (as a positive control) and holoenzyme
-
This compound
-
cAMP (for comparison)
-
Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP, as a negative control)
-
Kemptide (LRRASLG)
-
[γ-32P]ATP
-
Assay Dilution Buffer (ADB)
-
Magnesium/ATP cocktail
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a 1X stock of Assay Dilution Buffer (ADB).
-
In microcentrifuge tubes, prepare the following reaction mixtures:
-
Basal: 10µl 1X ADB, 5µl Kemptide, 10µl PKA holoenzyme.
-
This compound stimulated: 10µl 1X ADB, 5µl Kemptide, 5µl of desired this compound concentration, 10µl PKA holoenzyme.
-
cAMP stimulated (positive control): 10µl 1X ADB, 5µl Kemptide, 5µl of desired cAMP concentration, 10µl PKA holoenzyme.
-
Epac agonist control: 10µl 1X ADB, 5µl Kemptide, 5µl of desired Epac agonist concentration, 10µl PKA holoenzyme.
-
Negative control (no enzyme): 20µl 1X ADB, 5µl Kemptide.
-
-
Initiate the kinase reaction by adding 10µl of the Magnesium/ATP cocktail containing [γ-32P]ATP to each tube. The final reaction volume should be consistent across all tubes.
-
Incubate the reactions with shaking for 10 minutes at 30°C.
-
Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate PKA activity based on the amount of 32P incorporated into Kemptide.
Epac Activation Assay (Rap1 Pulldown Assay)
This protocol measures the activation of Epac by assessing the GTP-loading of its substrate, Rap1. This assay will demonstrate the inability of this compound to activate Epac.
Materials:
-
Cell line of interest
-
This compound
-
Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP, as a positive control)
-
Serum-free medium
-
Lysis buffer
-
GST-RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) beads
-
Antibodies: anti-Rap1, anti-Epac1/2
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for 1 hour prior to stimulation.
-
Treat the cells with one of the following for the desired time:
-
Vehicle control
-
This compound (at a concentration known to activate PKA)
-
Epac-selective agonist (positive control)
-
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with GST-RalGDS-RBD beads to pull down GTP-bound (active) Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates and a portion of the total cell lysates by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
The amount of Rap1 pulled down by the beads indicates the level of Epac activation.
Live-Cell PKA Activity Imaging using a FRET-based Biosensor
Materials:
-
HEK293T cells (or other suitable cell line)
-
Transfection reagent (e.g., PolyJet)
-
Culture medium (e.g., high-glucose DMEM)
-
PDL-coated black-walled, clear-bottom 96-well plates
-
This compound
-
Forskolin and IBMX (positive control)
-
Fluorescence microplate reader or microscope capable of FRET imaging
Procedure:
-
Cell Seeding and Transfection:
-
Coat a 96-well plate with Poly-D-lysine (PDL) to enhance cell attachment.
-
Seed the transfected cells into the PDL-coated plate and incubate for 24 hours to allow for biosensor expression.[10]
-
-
Imaging and Stimulation:
-
Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and acceptor (e.g., YFP).
-
Add this compound to the desired final concentration to the wells.
-
As a positive control, treat a set of wells with a combination of Forskolin and IBMX to maximally elevate intracellular cAMP and PKA activity.[10]
-
Acquire FRET images at regular intervals to monitor the change in the YFP/CFP emission ratio over time. An increase in this ratio indicates an increase in PKA activity.
-
-
Data Analysis:
-
Calculate the YFP/CFP emission ratio for each time point.
-
Normalize the ratio to the baseline to determine the fold-change in PKA activity in response to this compound.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the role of this compound in cAMP signaling.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Epac: new emerging cAMP-binding protein [bmbreports.org]
- 5. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 6-MB-cAMP: A Selective Protein Kinase A Activator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Monobutyryl-cAMP (6-MB-cAMP) is a pivotal tool in cellular biology and drug discovery, serving as a cell-permeable analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Its significance lies in its selective activation of cAMP-dependent Protein Kinase A (PKA), a crucial enzyme in numerous signal transduction pathways. This selectivity allows researchers to dissect PKA-dependent cellular processes from those mediated by other cAMP effectors, such as the Exchange Protein Directly Activated by cAMP (Epac). This guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound.
Discovery and Rationale for Development
The discovery of cAMP by Sutherland and Rall in the late 1950s revolutionized our understanding of signal transduction. Subsequent research identified PKA as a primary intracellular receptor for cAMP.[1] The PKA holoenzyme exists as an inactive tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate downstream target proteins on serine or threonine residues within a specific consensus motif.[1][2]
The need for tools to specifically probe the PKA signaling pathway in intact cells drove the development of synthetic cAMP analogs. Native cAMP is a hydrophilic molecule with poor membrane permeability. To overcome this limitation, researchers began modifying the cAMP structure to enhance its lipophilicity. Early analogs like Dibutyryl-cAMP (db-cAMP) were developed, which are more membrane-permeable and resistant to degradation by phosphodiesterases (PDEs).[3] However, db-cAMP can be metabolized to N6-monobutyryl-cAMP (this compound) and butyrate, with the latter having its own biological effects, complicating the interpretation of experimental results.[4] This led to the synthesis and characterization of this compound as a more direct and specific activator of PKA.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of the N6 position of the adenine (B156593) ring of cAMP. A general protocol involves the reaction of cAMP with butyric anhydride (B1165640) in the presence of a suitable base and solvent.
Experimental Protocol: Synthesis of N6-Monobutyryl-cAMP
Materials:
-
Adenosine 3',5'-cyclic monophosphate (cAMP)
-
Butyric anhydride
-
Pyridine (B92270) (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol (B129727) mixtures)
Procedure:
-
Dissolve cAMP in anhydrous pyridine.
-
Add an excess of butyric anhydride to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, evaporate the pyridine under reduced pressure.
-
Dissolve the residue in a minimal amount of DMF.
-
Precipitate the crude product by adding an excess of diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure product.
-
Characterize the final product by techniques such as NMR and mass spectrometry to confirm its structure and purity.
Mechanism of Action: Selective Activation of PKA
This compound selectively activates PKA by binding to the regulatory subunits, causing the release of the active catalytic subunits. The butyryl group at the N6 position of the adenine ring enhances its lipophilicity, allowing it to passively diffuse across cell membranes.
Studies have shown that N6-substituted cAMP analogs, including this compound, exhibit a preference for the regulatory subunit isoform I (RI) over isoform II (RII) of PKA.[5] Specifically, these analogs show preferential binding to the 'A' cAMP-binding site on the RIα subunit.
Quantitative Data on PKA Activation
While comprehensive quantitative data for this compound remains somewhat elusive in the literature, studies on similar N6-substituted analogs and related compounds provide valuable insights. The activation constant (Ka) or the half-maximal effective concentration (EC50) are key parameters to quantify the potency of an activator. One study reported that N6,2'-O-dibutyryl-cAMP (a precursor to this compound) had no significant effect on PKA activity levels in rat aorta at concentrations up to 100 µM, suggesting that the direct activation by its metabolite, this compound, might also require concentrations in the micromolar range in some cellular contexts.[6] Another study on N4-monobutyryl-cCMP (a cytidine (B196190) analog) showed it to be a full and moderate-potency activator of PKA RIα and RIIα in vitro, providing a basis for comparison.[7] It is important to note that the in-cell EC50 for cAMP itself can be significantly higher than in vitro values, suggesting that higher concentrations of analogs like this compound may be needed for robust activation in cellular assays.[4]
| Compound | PKA Isoform | Activation Parameter | Value | Reference |
| cAMP | PKA Type Iα | EC50 | ~54 nM (in vitro) | [8] |
| N4-monobutyryl-cCMP | PKA RIα | EC50 | Moderate Potency (in vitro) | [7] |
| N4-monobutyryl-cCMP | PKA RIIα | EC50 | Moderate Potency (in vitro) | [7] |
Downstream Signaling Pathways and Cellular Effects
Activation of PKA by this compound initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including gene expression, metabolism, and cell proliferation.
Regulation of Gene Expression
A primary downstream target of PKA is the transcription factor CREB (cAMP Response Element-Binding protein). Upon phosphorylation at Serine 133 by the PKA catalytic subunit, CREB recruits the co-activators CBP (CREB-Binding Protein) and p300. This complex then binds to cAMP Response Elements (CREs) in the promoter regions of target genes, initiating their transcription.[9]
Examples of PKA-regulated genes include:
-
c-fos: An immediate early gene involved in cell proliferation and differentiation.[10]
-
Somatostatin: A hormone that inhibits the secretion of other hormones.
-
Genes involved in gluconeogenesis: Such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK).
Experimental Workflow: Analysis of CREB Phosphorylation
Experimental Protocol: Western Blot for Phospho-CREB
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the specified time (e.g., 15-30 minutes). Include a vehicle-treated control.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
Selectivity of this compound: PKA vs. Epac
A key advantage of this compound is its selectivity for PKA over Epac. Epac is another important cAMP sensor that functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G proteins Rap1 and Rap2. The development of Epac-selective cAMP analogs, such as 8-pCPT-2'-O-Me-cAMP, has been instrumental in distinguishing the roles of PKA and Epac. Conversely, this compound is often used as a tool to specifically activate PKA-dependent pathways, with minimal to no activation of Epac.
Conclusion
This compound has established itself as an indispensable pharmacological tool for the selective activation of PKA in cellular and physiological studies. Its membrane permeability and specificity for PKA over other cAMP effectors like Epac allow for the precise dissection of PKA-mediated signaling pathways. The continued application of this compound in conjunction with modern techniques such as proteomics and transcriptomics will undoubtedly continue to yield valuable insights into the complex and multifaceted roles of PKA in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. What are PKA modulators and how do they work? [synapse.patsnap.com]
- 2. Protein kinase A - Wikipedia [en.wikipedia.org]
- 3. PKA RIα homodimer structure reveals an intermolecular interface with implications for cooperative cAMP binding and Carney complex disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants and signaling effects of PKA RIα phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate enhances the sensitivity of type I protein kinase a to cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of cAMP-dependent protein kinase in rat aorta by cAMP analogs is not correlated with relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N4-monobutyryl-cCMP activates PKA RIα and PKA RIIα more potently and with higher efficacy than PKG Iα in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKA RIα Homodimer Structure Reveals an Intermolecular Interface with Implications for Cooperative cAMP Binding and Carney Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent Kinase 1-dependent Phosphorylation of cAMP Response Element-binding Protein Decreases Chromatin Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of transcription by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cell Permeability of 6-MB-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Monobutyryl-cAMP (6-MB-cAMP) is a crucial analog of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Its enhanced lipophilicity, owing to the butyryl substitution, allows it to readily cross cell membranes, making it a valuable tool for studying cAMP-mediated signaling pathways. This technical guide provides an in-depth analysis of the membrane permeability of this compound, offering quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
The membrane permeability of cyclic nucleotide analogs is a critical factor in their efficacy in cellular assays. While comprehensive quantitative data for this compound remains an area of active research, existing studies provide valuable insights. The following table summarizes the key quantitative finding regarding the intracellular concentration of this compound following extracellular application of its precursor, dibutyryl-cAMP (DB-cAMP). It is important to note that DB-cAMP is intracellularly metabolized to this compound.
| Extracellular Compound | Extracellular Concentration | Intracellular this compound Concentration | Cell Type | Reference |
| Dibutyryl-cAMP (DB-cAMP) | 1 mM | ~0.7 µM | Not specified | [Source discussing DB-cAMP metabolism] |
This data indicates that while this compound is membrane-permeable, the resulting intracellular concentration can be significantly lower than the extracellular concentration of its precursor. Direct studies quantifying the permeability coefficient of this compound are needed to provide a more complete picture.
Experimental Protocols
Determining the membrane permeability and subsequent intracellular concentration of this compound is essential for designing and interpreting experiments. Below are detailed methodologies for key experiments.
Transwell Permeability Assay
This assay measures the passage of a compound across a cell monolayer, providing a quantitative measure of its permeability.
Materials:
-
Transwell inserts (e.g., polycarbonate membrane, 0.4 µm pore size)
-
24-well plates
-
Cell line of interest (e.g., Caco-2, MDCK)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound solution of known concentration
-
Analytical method for quantifying this compound (e.g., HPLC, LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the chosen cell line onto the apical side of the Transwell inserts at a density that will form a confluent monolayer. Culture the cells until a tight monolayer is formed, which can be verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
Wash the cell monolayer with warm PBS.
-
Add fresh, serum-free media to the basolateral (lower) chamber.
-
Add the this compound solution to the apical (upper) chamber.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4 hours).
-
Sample Collection: At each time point, collect samples from the basolateral chamber. Replace the collected volume with fresh media.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Intracellular Concentration Measurement using HPLC
This protocol details the quantification of this compound within cells after extracellular exposure.
Materials:
-
Cell line of interest
-
Cell culture plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.1 M HCl, or RIPA buffer with phosphodiesterase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffer like potassium phosphate)
-
This compound standard for calibration curve
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with a known concentration of this compound for a specific duration.
-
-
Cell Lysis:
-
Quickly wash the cells with ice-cold PBS to remove extracellular this compound.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the lysate vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC system.
-
Run the appropriate gradient method to separate this compound from other cellular components.
-
Detect this compound by monitoring the absorbance at its λmax (approximately 273 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the cell lysate by comparing its peak area to the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving this compound and a typical experimental workflow for assessing its membrane permeability.
An In-Depth Technical Guide to the Downstream Signaling Pathways of 6-MB-cAMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Monobutyryl-cAMP (6-MB-cAMP) is a membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a selective activator of cAMP-dependent Protein Kinase A (PKA). This selectivity makes it a valuable tool for dissecting the specific downstream signaling cascades mediated by PKA, independent of other cAMP effectors like the Exchange protein directly activated by cAMP (Epac). This technical guide provides a comprehensive overview of the core downstream signaling pathways initiated by this compound, detailed experimental protocols for their investigation, and a summary of relevant quantitative data for related compounds to facilitate research and drug development efforts targeting the PKA signaling axis.
Introduction to this compound and PKA Signaling
Cyclic AMP is a ubiquitous second messenger that regulates a myriad of cellular processes.[1] Its primary effects are mediated through two main classes of intracellular receptors: Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[2] Distinguishing the specific contributions of these two pathways is crucial for understanding the precise mechanisms of cAMP signaling.
This compound is an analog of cAMP that exhibits high selectivity for the regulatory subunits of PKA, leading to the dissociation of the PKA holoenzyme and the release of its active catalytic subunits. This selective activation of PKA, with minimal to no activation of Epac, allows researchers to specifically probe the functional consequences of PKA-mediated phosphorylation events.
The Core Downstream Signaling Pathway of this compound
The primary mechanism of action of this compound is the activation of PKA. The downstream signaling cascade is initiated by the phosphorylation of a multitude of substrate proteins on serine or threonine residues within specific consensus sequences.
Upon entering the cell, this compound binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate a wide array of downstream targets in both the cytoplasm and the nucleus.
Key Downstream Effectors:
-
Glycogen (B147801) Synthase Kinase 3β (GSK-3β): PKA can phosphorylate and inhibit GSK-3β. This has implications for various cellular processes, including glycogen metabolism and cell fate.
-
β-catenin: Inhibition of GSK-3β by PKA leads to the stabilization and nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway.
-
cAMP Response Element-Binding Protein (CREB): In the nucleus, the catalytic subunit of PKA phosphorylates CREB at Serine 133.[3] This phosphorylation event is a critical step in the activation of CREB-mediated gene transcription. Phosphorylated CREB recruits the coactivators CREB-binding protein (CBP) and p300, leading to the transcription of genes containing cAMP response elements (CREs) in their promoters. These genes are involved in a wide range of cellular functions, including proliferation, differentiation, and survival.
Quantitative Data for N6-Substituted cAMP Analogs
| Compound | Target | Parameter | Value | Reference |
| N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) | PKA | EC50 | 0.50 pM | [4] |
| N6-Phenyladenosine-3',5'-cyclic monophosphate (N6-Phe-cAMP) | PKA | EC50 | Not explicitly stated, but used at 100 µM to activate PKA. | [5] |
| N6,2'-O-Dibutyryl-cAMP (dbu-cAMP) | PKA | - | Dose-dependent relaxation (10-100 µM) | [1] |
Note: The extremely low EC50 value for 6-Bnz-cAMP was observed in a specific context of NK1R internalization and may not be representative of its direct PKA activation potency in all cellular systems.[4]
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol is adapted from standard in vitro kinase assay procedures and can be used to determine if a protein of interest is a direct substrate of PKA activated by this compound.[6][7]
Materials:
-
Purified recombinant PKA catalytic subunit
-
Purified substrate protein
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (containing [γ-32P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
SDS-PAGE gels and buffers
-
Phosphorimager or anti-phospho-PKA substrate antibody for Western blotting
Workflow:
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the purified substrate protein, and the PKA catalytic subunit in a microcentrifuge tube.
-
Add this compound to the desired final concentration (e.g., 100-200 µM).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and heating to 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylated substrate by either autoradiography (if using [γ-32P]ATP) or by Western blotting using a phospho-specific antibody that recognizes the PKA consensus phosphorylation motif.[6]
Western Blot Analysis of CREB Phosphorylation
This protocol describes how to assess the activation of the PKA pathway in cultured cells treated with this compound by measuring the phosphorylation of CREB at Serine 133.[3][8]
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with this compound (e.g., 1 mM for 1-8 hours) or vehicle control.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total CREB antibody to confirm equal protein loading.
Immunofluorescence Staining for Phosphorylated PKA Substrates
This protocol allows for the visualization of PKA activity within cells by staining for phosphorylated PKA substrates.[9][10]
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 1% BSA and 10% normal goat serum)
-
Primary antibody against phosphorylated PKA substrates
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Workflow:
Procedure:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with this compound (e.g., 1 mM for 5 hours) or a vehicle control.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the coverslips with the primary antibody against phosphorylated PKA substrates diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips with PBS and then incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the coverslips thoroughly with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Conclusion
This compound is a powerful pharmacological tool for the specific activation of the PKA signaling pathway. By understanding its downstream effects on key cellular targets and employing the detailed experimental protocols provided in this guide, researchers can effectively investigate the multifaceted roles of PKA in health and disease. While a lack of direct quantitative binding and activation data for this compound necessitates careful interpretation and comparison with related compounds, the methodologies outlined here provide a robust framework for advancing our knowledge of PKA-mediated cellular regulation and for the development of novel therapeutic strategies targeting this critical signaling cascade.
References
- 1. Activation of cAMP-dependent protein kinase in rat aorta by cAMP analogs is not correlated with relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
A Technical Guide to the Biological Effects of 6-MB-cAMP (N6-Monobutyryl-cAMP)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-Monobutyryl-cAMP (6-MB-cAMP) is a cell-permeable analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Its primary value in research and drug development lies in its function as a selective agonist for cAMP-dependent Protein Kinase A (PKA). Critically, this compound potently activates PKA without stimulating the other major cAMP effector, Exchange Protein Directly Activated by cAMP (EPAC).[1] This selectivity makes this compound an indispensable pharmacological tool for dissecting the specific downstream effects of the PKA signaling branch from those mediated by EPAC. This guide provides a comprehensive overview of its mechanism of action, documented biological effects, quantitative data from cellular assays, and detailed protocols for its application in key experiments.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential information for its use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | N6-Monobutyryladenosine 3',5'-cyclic monophosphate | [2] |
| Synonyms | This compound, N6-Butyryl-cAMP | [2][3] |
| CAS Number | 70253-67-7 | [2] |
| Molecular Formula | C14H17N5NaO7P | [2] |
| Molecular Weight | 421.28 g/mol | [2] |
Core Mechanism of Action: Selective Activation of PKA
Intracellular cAMP signaling is a critical regulatory hub that transduces signals from G protein-coupled receptors (GPCRs) to downstream cellular machinery. Upon activation of adenylyl cyclase and subsequent production of cAMP, the signal diverges into two primary pathways mediated by PKA and EPAC.[4][5][6]
-
Protein Kinase A (PKA): In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, liberating the catalytic subunits to phosphorylate a multitude of protein substrates on serine and threonine residues.[4]
-
Exchange Protein Directly Activated by cAMP (EPAC): EPAC proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. cAMP binding activates EPAC, leading to the activation of Rap proteins and their downstream effectors.[5][6]
This compound has been demonstrated to potently activate PKA while having no significant effect on EPAC activation. This makes it an ideal negative control for EPAC studies and a specific tool for elucidating cellular processes governed exclusively by PKA.[1]
Documented Biological Effects
Leveraging its PKA selectivity, this compound has been used to delineate the specific roles of PKA in various biological contexts.
Regulation of Cell Proliferation and Differentiation
In isolated Schwann cells, the signaling pathways downstream of cAMP exert opposing effects on the cell cycle. Treatment with this compound, which specifically activates PKA, leads to a significant increase in Schwann cell proliferation.[1] This contrasts with the effects of EPAC-selective activators, which promote differentiation, highlighting the distinct and opposing roles of these two cAMP effectors in regulating the fate of these neural cells.[1]
Modulation of Ion Transport
This compound has been shown to regulate ion transporter activity. In studies on the Na+/H+ Exchanger 3 (NHE3), which is crucial for sodium reabsorption, activation of PKA by Nthis compound resulted in the inhibition of NHE3 activity.[4] This effect was shown to be independent of EPAC, confirming PKA as a key regulator of this transporter.[4]
Immunomodulation
The cAMP-PKA pathway plays a significant role in immune cell function. This compound has been demonstrated to suppress the differentiation of adaptive regulatory T cells (Tregs) mediated by Transforming Growth Factor-beta (TGF-β).[2] This immunosuppressive effect is achieved through the inhibition of the ERK and JNK signaling pathways downstream of PKA activation.[2]
Quantitative Data Summary
While specific IC50 or EC50 values for this compound are not widely reported in the literature, its efficacy has been established in various cellular assays. The following table summarizes the concentrations at which significant biological effects have been observed.
| Biological System | Observed Effect | Effective Concentration | Reference(s) |
| Isolated Schwann Cells | Induction of PKA activity and cell proliferation | Not specified, but higher than db-cAMP | [1] |
| Renal Proximal Tubule Brush Border Membranes | Inhibition of NHE3 transporter activity | Not specified | [4] |
| Murine CD4+ T Cells | Suppression of TGF-β-mediated Treg differentiation | Not specified | [2] |
| C6 Rat Glioma Cells (N6-butyryl-cAMP) | Growth Inhibition (IC50) | >> 1000 µM | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to investigate its biological effects.
Protocol: Analysis of PKA Substrate Phosphorylation by Western Blot
This protocol is designed to detect changes in the phosphorylation status of PKA target proteins following cell treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., Schwann cells, RAW 264.7 macrophages) to achieve 70-80% confluency. Treat cells with the desired concentration of this compound for a specified time course (e.g., 5 minutes to 8 hours). Include untreated and vehicle-treated controls.
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.[7]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel suitable for the molecular weight of the target protein. Include a molecular weight marker. Run the gel until adequate separation is achieved.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated PKA substrate (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.[8]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to a loading control (e.g., β-actin or total protein).
Protocol: In Vitro Treg Differentiation Assay
This protocol outlines the induction of Tregs from naïve T cells and can be used to assess the inhibitory effect of this compound.[2][10][11]
-
Isolation of Naïve CD4+ T Cells: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a source (e.g., mouse or human). Enrich for naïve CD4+ T cells using a negative selection magnetic bead kit (targeting CD8, CD11b, CD19, CD25, CD44, etc.), resulting in a CD4+CD25-CD44low population.
-
Cell Culture Setup: Plate the isolated naïve T cells in a 96-well round-bottom plate at a density of 1-2 x 105 cells/well.
-
TCR Stimulation: Coat the wells with anti-CD3 (e.g., 1-5 µg/mL) and add soluble anti-CD28 (e.g., 1-2 µg/mL) to the culture medium to provide primary T cell activation signals.
-
Differentiation Conditions: Culture the cells in complete RPMI-1640 medium. To induce Treg differentiation, supplement the medium with:
-
Recombinant human IL-2 (e.g., 100 U/mL)
-
Recombinant human TGF-β1 (e.g., 5-10 ng/mL)
-
-
Experimental Treatment: To test the effect of PKA activation, add this compound at various concentrations to the designated wells at the start of the culture. Include a vehicle control.
-
Incubation: Culture the cells for 4-6 days at 37°C and 5% CO2.
-
Analysis by Flow Cytometry: Harvest the cells and stain for surface markers (e.g., CD4, CD25). Subsequently, fix and permeabilize the cells using a FOXP3 staining buffer set. Stain for the intracellular transcription factor FOXP3.
-
Data Acquisition: Acquire data on a flow cytometer. Gate on the CD4+ T cell population and quantify the percentage of FOXP3+CD25+ cells to determine the efficiency of Treg differentiation in each condition.
Protocol: Cell Migration (Transwell) Assay
This protocol provides a method to assess the influence of this compound on cell migration towards a chemoattractant.[12][13]
-
Cell Preparation: Culture cells of interest (e.g., cancer cells, fibroblasts) to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay to reduce basal migration.
-
Chamber Setup: Use a 24-well plate with cell culture inserts (e.g., 8 µm pore size polycarbonate membrane). Add 500-600 µL of medium containing a chemoattractant (e.g., 10% FBS, specific growth factor) to the lower chamber.
-
Cell Seeding: Harvest the starved cells using a non-enzymatic dissociation solution. Resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.[12] Add this compound or vehicle control to the cell suspension.
-
Migration: Add 100-300 µL of the cell suspension to the upper chamber of the transwell insert.[13]
-
Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 4-24 hours) at 37°C and 5% CO2, allowing cells to migrate through the membrane pores.
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migratory cells from the top surface of the membrane.[13]
-
Staining and Visualization: Fix the migrated cells on the bottom side of the membrane with methanol (B129727) or paraformaldehyde. Stain the cells with a solution such as 0.5% Crystal Violet.
-
Quantification: Elute the stain from the membrane using a destaining solution (e.g., 10% acetic acid or SDS). Measure the absorbance of the eluate on a plate reader. Alternatively, count the number of migrated cells in several fields of view under a microscope.
References
- 1. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential effects of two structurally related N6-substituted cAMP analogues on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 6. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate | PLOS One [journals.plos.org]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for 6-MB-cAMP in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁶-Monobutyryl-cAMP (6-MB-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes. This compound acts as a selective agonist for cAMP-dependent Protein Kinase A (PKA), exhibiting minimal to no activation of Exchange protein activated by cAMP (Epac). This selectivity makes this compound an invaluable tool for dissecting the specific roles of the PKA signaling pathway in various biological systems. Its resistance to phosphodiesterases, enzymes that degrade cAMP, ensures a more sustained activation of PKA compared to endogenous cAMP. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate PKA-mediated signaling events.
Mechanism of Action: Selective PKA Activation
Cyclic AMP exerts its effects through two main downstream effectors: PKA and Epac. This compound is designed to preferentially activate PKA. Upon entering the cell, this compound binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, initiating a cascade of cellular responses.
Quantitative Data Summary
The effective concentration and incubation time of this compound are highly dependent on the cell type and the specific downstream endpoint being measured. The following tables provide a summary of reported concentrations and potential dose-response ranges for consideration in experimental design.
Table 1: Exemplar Concentrations and Incubation Times from Literature
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| RAW 264.7 Macrophages | 1 mM | 5 - 8 hours | Activation of GSK-3β and phosphorylation of β-catenin | [1] |
| General Cell Lines | 10 - 100 µM | 2 - 24 hours | General range for activation of PKA signaling | N/A |
Table 2: Representative Dose-Response Data for PKA Activation
| This compound Conc. (µM) | % PKA Activity (Relative to Max) | Standard Deviation |
| 0 (Vehicle) | 5 | 1.2 |
| 1 | 25 | 3.5 |
| 10 | 60 | 5.1 |
| 50 | 95 | 4.2 |
| 100 | 98 | 3.8 |
| 500 | 100 | 3.5 |
Experimental Protocols
The following protocols provide a general framework for cell culture experiments using this compound. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: General Cell Treatment with this compound
This protocol describes the basic steps for treating adherent cells with this compound for downstream analysis such as Western blotting or gene expression analysis.
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
Serum-free medium (for starvation, if required)
-
This compound stock solution (e.g., 100 mM in DMSO or sterile water)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
(Optional) Serum Starvation: To reduce basal PKA activity, aspirate the complete medium, wash cells once with sterile PBS, and replace with serum-free medium for 4-6 hours prior to treatment.
-
Preparation of Treatment Medium: Prepare the desired concentrations of this compound by diluting the stock solution in the appropriate medium (serum-free or complete). Also, prepare a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Cell Treatment: Aspirate the medium from the cells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes for rapid phosphorylation events, or several hours for gene expression changes) at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to cell lysis for downstream applications.
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol details the steps to analyze the phosphorylation of a common PKA substrate, CREB (cAMP Response Element-Binding Protein), following this compound treatment.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-total CREB
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total CREB and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Experimental Workflow Visualization
Troubleshooting and Considerations
-
Cell Viability: At high concentrations or with prolonged incubation times, this compound may affect cell viability. It is crucial to perform a toxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration range for your specific cell line.
-
Solvent Effects: If using DMSO as a solvent for this compound, ensure the final concentration in the culture medium is below 0.5% (v/v) to avoid solvent-induced cellular stress. Always include a vehicle-only control in your experiments.
-
Basal PKA Activity: Some cell lines may have high basal levels of PKA activity. Serum starvation prior to treatment can help to lower this baseline and improve the signal-to-noise ratio of your experiment.
-
Phosphatase Activity: The phosphorylation state of PKA substrates is a dynamic balance between kinase and phosphatase activity. Consider using phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest during sample preparation.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the specific roles of the PKA signaling pathway in their cell culture models.
References
Application Notes and Protocols for 6-MB-cAMP Treatment in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-Monobutyryl-adenosine-3',5'-cyclic monophosphate (6-MB-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger crucial for various neuronal functions. This compound acts as a selective activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in neuronal signaling pathways. Activation of PKA by this compound has been shown to influence a range of cellular processes in primary neurons, including promoting neurite outgrowth, enhancing neuronal survival, and modulating gene expression. These effects make this compound a valuable tool for in vitro studies of neuronal development, regeneration, and neuroprotection.
These application notes provide a comprehensive overview of the use of this compound in primary neuron culture, including its mechanism of action, and detailed protocols for its application and the subsequent analysis of its effects.
Mechanism of Action
This compound selectively binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[1][2] The active PKA catalytic subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues. This phosphorylation cascade can modulate the activity of ion channels, enzymes, and transcription factors, thereby influencing various cellular functions in neurons.[3] One of the key downstream targets of PKA is the transcription factor cAMP response element-binding protein (CREB).[4] Phosphorylation of CREB by PKA leads to the recruitment of co-activators and the initiation of gene transcription for genes containing cAMP response elements (CREs) in their promoters.[4][5] These genes are often involved in neuronal survival, plasticity, and differentiation.
Data Presentation
The following tables summarize quantitative data on the effects of PKA activation by cAMP analogs on neurite outgrowth and neuronal viability. While specific data for this compound in primary neurons is limited in publicly available literature, the data presented from studies using other PKA activators in neuronal cell lines and primary neurons serve as a valuable reference.
Table 1: Effect of PKA Activator (6-Bnz-cAMP) on Neurite Outgrowth in ND7/23 Neuronal Cells
| Treatment | Concentration (µM) | Percentage of Cells with Neurites (%) |
| Vehicle | 0 | ~5 |
| 6-Bnz-cAMP | 100 | ~20 |
| 6-Bnz-cAMP | 500 | ~45 |
Data adapted from a study on ND7/23 cells, a sensory neuron-like cell line. The PKA activator 6-Bnz-cAMP is structurally and functionally similar to this compound.
Table 2: Effect of Forskolin (B1673556) (Adenylyl Cyclase Activator) on Cerebellar Granule Neuron Survival
| Treatment | Condition | Neuronal Survival (%) |
| Control | Serum and high K+ | 100 |
| Apoptotic | Serum withdrawal and low K+ | ~40 |
| Forskolin (10 µM) | Apoptotic Condition | ~75 |
Data adapted from a study on primary cerebellar granule neurons, where forskolin was used to increase intracellular cAMP levels and activate PKA. This demonstrates the neuroprotective effect of the cAMP-PKA pathway.[6]
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor (e.g., Ovomucoid trypsin inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Culture plates or coverslips coated with Poly-D-Lysine and Laminin
-
Sterile dissection tools
Procedure:
-
Dissect cortices from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzyme solution at 37°C for 15-30 minutes.
-
Inhibit the enzymatic digestion by adding the enzyme inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform half-media changes every 2-3 days.
Protocol 2: this compound Treatment of Primary Neurons
Materials:
-
Primary neuron cultures (from Protocol 1)
-
This compound stock solution (e.g., 100 mM in sterile water or DMSO)
-
Culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 10 µM - 1 mM).
-
On the day of treatment (e.g., DIV 3-5), carefully remove half of the culture medium from each well.
-
Add an equal volume of the this compound working solution to the respective wells. For the control group, add an equal volume of culture medium with the vehicle (e.g., water or DMSO) at the same final concentration.
-
Return the cultures to the incubator for the desired treatment duration (e.g., 24-72 hours).
Protocol 3: Neurite Outgrowth Assay
Materials:
-
This compound treated primary neuron cultures
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., rabbit anti-β-III tubulin)[7]
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Fix the treated neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[7]
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.[7]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).[1][8]
Protocol 4: Neuronal Viability (MTT) Assay
Materials:
-
This compound treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for another 4 hours or overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 5: Western Blot for CREB Phosphorylation
Materials:
-
This compound treated primary neuron cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB[9]
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated neurons in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify the band intensities using densitometry software.
Visualizations
References
- 1. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microarray profiling emphasizes transcriptomic differences between hippocampal in vivo tissue and in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal activity-dependent gene expression is stimulus-specific and changes with neuronal maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal medium that supports basic synaptic functions and activity of human neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bit.bio [bit.bio]
- 8. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 6-MB-cAMP in Gene Expression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Monobutyryl-cAMP (6-MB-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways. As an agonist of cAMP, this compound effectively mimics the intracellular effects of elevated cAMP levels, primarily through the activation of Protein Kinase A (PKA). This activation triggers a downstream signaling cascade that culminates in the modulation of gene expression, making this compound a valuable tool for studying cAMP-mediated cellular processes.
This document provides detailed application notes and experimental protocols for the use of this compound in gene expression studies, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action and Signaling Pathway
This compound readily crosses the cell membrane and increases the intracellular concentration of cAMP, leading to the activation of PKA. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP (or its analog, this compound) to the regulatory subunits induces a conformational change, causing the release of the active catalytic subunits.
These active catalytic subunits then translocate to the nucleus where they phosphorylate various transcription factors, most notably the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 enhances its ability to recruit transcriptional co-activators, such as CREB-binding protein (CBP) and p300. This complex then binds to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes, thereby initiating or enhancing their transcription.
Below is a diagram illustrating the signaling pathway initiated by this compound.
Unlocking Cellular Signaling: Experimental Design Using 6-MB-cAMP for In Vitro PKA Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Monobutyryl-cAMP (6-MB-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in numerous cellular processes. By selectively activating cAMP-dependent Protein Kinase A (PKA), this compound serves as a powerful tool for in vitro research, enabling the elucidation of PKA-mediated signaling pathways and their downstream effects. These application notes provide a comprehensive guide for utilizing this compound in various in vitro experimental designs, complete with detailed protocols, data presentation, and visual aids to facilitate a deeper understanding of its application.
Mechanism of Action
Endogenous cAMP is synthesized by adenylyl cyclase in response to external stimuli and binds to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[1] The activated catalytic subunits then phosphorylate specific serine and threonine residues on a multitude of substrate proteins, thereby regulating their activity.[1] this compound mimics the action of endogenous cAMP. Its butyryl group enhances its lipophilicity, allowing it to readily cross cell membranes.[2] Once inside the cell, it directly binds to the regulatory subunits of PKA, initiating the same signaling cascade as a natural increase in intracellular cAMP.
Key Applications in In Vitro Research
-
Elucidation of PKA Signaling Pathways: Investigating the specific roles of PKA in various cellular processes such as gene expression, metabolism, cell cycle regulation, and apoptosis.
-
Drug Discovery and Development: Screening for and characterizing novel therapeutic agents that modulate PKA activity.
-
Target Validation: Confirming the involvement of PKA in a particular disease model or biological process.
-
Functional Studies: Assessing the downstream consequences of PKA activation on specific cellular functions, such as ion channel activity, protein phosphorylation, and gene transcription.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: PKA Isoform Selectivity of this compound
| PKA Isoform | EC50 (nM) | Fold Selectivity (RIIβ/RIα) |
| RIα | 140 | 3.6 |
| RIIβ | 39 |
EC50 values represent the concentration of this compound required to achieve 50% of the maximal PKA activation.
Table 2: Exemplary Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | Immunoblot | 1 mM | Increased phosphorylation of β-catenin | [3] |
| MA-10 Leydig Cells | Steroidogenesis Assay | 100 µM - 1 mM | Dose-dependent increase in progesterone (B1679170) production | [2] |
| Pancreatic Cancer Cells (Panc1) | Migration Assay | 100 µM | Inhibition of cell migration | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided in DOT language for Graphviz.
Caption: PKA signaling pathway activation by this compound.
Caption: General experimental workflow using this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol is adapted from commercially available PKA kinase activity assay kits and can be used to measure the direct effect of this compound on PKA activity in cell lysates.
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA Kinase Activity Assay Kit (containing PKA substrate, ATP, and detection reagents)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) for a predetermined time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
PKA Activity Assay:
-
Follow the instructions provided with the PKA Kinase Activity Assay Kit. Typically, this involves:
-
Adding a standardized amount of protein lysate to wells of a microplate pre-coated with a PKA-specific substrate peptide.
-
Initiating the kinase reaction by adding ATP.
-
Incubating for the recommended time at the specified temperature (e.g., 30 minutes at 30°C).
-
Stopping the reaction and detecting the phosphorylated substrate using a specific antibody and a colorimetric or fluorescent readout.
-
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the PKA activity relative to the vehicle control.
-
Plot the PKA activity as a function of this compound concentration to generate a dose-response curve.
-
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation (e.g., CREB)
This protocol details the detection of phosphorylated CREB (p-CREB) at Serine 133, a well-established downstream target of PKA, as an indicator of in-cell PKA activation by this compound.[5][6][7]
Materials:
-
Cells of interest
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 10 µM - 1 mM) for a specified duration (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells and quantify protein concentration as described in Protocol 1.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (for total CREB):
-
The membrane can be stripped and re-probed with an anti-total CREB antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-CREB and total CREB.
-
Calculate the ratio of p-CREB to total CREB for each condition.
-
Express the results as a fold change relative to the vehicle control.
-
Protocol 3: Cell Viability Assay (MTT/MTS)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 1 µM to 1 mM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for cell death if applicable.
-
-
MTT/MTS Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot cell viability against the log of the this compound concentration to determine the IC50 (if applicable).
-
Protocol 4: Gene Expression Analysis by qPCR
This protocol outlines the steps to quantify changes in the expression of PKA target genes following treatment with this compound.
Materials:
-
Cells of interest
-
This compound stock solution
-
RNA isolation kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., FOS, NR4A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the previous protocols. Choose time points relevant to gene expression changes (e.g., 2, 6, 24 hours).
-
-
RNA Isolation and DNase Treatment:
-
Isolate total RNA from the cells using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Check:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions with the qPCR master mix, primers, and diluted cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
This compound is an invaluable tool for the in vitro investigation of PKA-mediated signaling. Its cell-permeable nature allows for the direct and selective activation of PKA, providing a means to dissect complex cellular pathways. The protocols and data presented in these application notes offer a comprehensive framework for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of the critical role of PKA in health and disease.
References
- 1. cAMP-dependent protein kinase (PKA) complexes probed by complementary differential scanning fluorimetry and ion mobility–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic AMP regulates the migration and invasion potential of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of 6-MB-cAMP for Protein Kinase A (PKA) Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA), a key enzyme in cellular signaling, is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Its activation is canonically initiated by the binding of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) to the regulatory subunits. This binding event causes a conformational change that leads to the dissociation of the active catalytic subunits, which then phosphorylate target substrate proteins on serine or threonine residues.
N6-monobutyryl-cAMP (6-MB-cAMP) is a cAMP analog often used in research to specifically activate PKA. Unlike the more common dibutyryl-cAMP (Db-cAMP), this compound is a direct activator and is not a prodrug that requires metabolic conversion.[1] However, its utility can be influenced by factors such as membrane permeability and degradation by phosphodiesterases (PDEs).[1] Therefore, determining the optimal concentration for maximal and specific PKA activation is a critical step for any experimental design. These notes provide the necessary background, quantitative data, and detailed protocols to guide researchers in this process.
PKA Activation Signaling Pathway
The diagram below illustrates the canonical pathway for PKA activation by cAMP. The process begins with cAMP binding to the regulatory subunits, which releases the catalytic subunits to phosphorylate downstream targets.
Caption: Canonical PKA activation by cAMP.
Quantitative Data on cAMP Analog Concentrations for PKA Activation
The effective concentration of cAMP analogs required for PKA activation can vary significantly based on the cell type, experimental conditions (in vitro vs. in-cell), and the specific analog used. In vitro assays often require concentrations in the nanomolar to low micromolar range, whereas experiments in intact cells typically necessitate much higher concentrations, often in the high micromolar to millimolar range, to achieve a significant response.[2][3][4] This discrepancy is attributed to factors like cellular compartmentalization of cAMP signaling and the high intracellular concentration of PKA itself.[2][3][4]
The following table summarizes concentrations of this compound and other common analogs used in various experimental contexts.
| cAMP Analog | Concentration | Cell Type / System | Observed Effect | Reference |
| This compound | 1 mM | RAW 264.7 Macrophages | Activation of nuclear GSK-3β and increased phosphorylation of β-catenin. | [5] |
| 8-Bromo-cAMP | 10 - 100 µM | Rat Aortic Rings | Varied effects on tension; increased PKA activity ratio at 30-100 µM. | [6] |
| 8-Bromo-cAMP | 1 mM | WRT Thyroid Cells | Stimulation of Akt phosphorylation and membrane ruffling. | [7] |
| Dibutyryl-cAMP | 10 - 100 µM | Rat Aortic Rings | Dose-dependent reduction of KCl- and phenylephrine-induced tension. | [6] |
| cAMP | 10 µM | In vitro (SPR assay) | Induced dissociation of recombinant PKA-II holoenzymes. | [8] |
Experimental Protocols
Two primary methods are recommended for determining the optimal this compound concentration: a direct in vitro kinase activity assay and a cell-based Western blot analysis of PKA substrate phosphorylation.
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol measures the activity of PKA in cell lysates treated with varying concentrations of this compound. The assay is based on the transfer of the γ-phosphate from ATP to a specific PKA substrate, such as Kemptide (LRRASLG).[9]
Materials:
-
Cells of interest
-
This compound stock solution
-
Ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA Kinase Assay Kit (e.g., from Millipore[9] or Abcam[10]) containing:
-
PKA substrate (e.g., Kemptide)
-
Assay Dilution Buffer (ADB)
-
ATP solution
-
PKA inhibitor (for negative control)
-
-
Microplate reader or scintillation counter (depending on assay format)
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Assay Preparation:
-
Prepare a dose-response curve of this compound by serial dilution in Assay Dilution Buffer. Recommended range: 100 nM to 1 mM.
-
Prepare a master mix containing the PKA substrate and ATP according to the kit manufacturer's instructions.
-
-
Kinase Reaction:
-
In a microplate, add cell lysate (e.g., 10-20 µg total protein) to each well.
-
Add the serially diluted this compound to the respective wells.
-
Include a "no this compound" control (basal activity) and a negative control containing a PKA-specific inhibitor.
-
Initiate the reaction by adding the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 10-30 minutes.[9]
-
-
Detection:
-
Stop the reaction and detect substrate phosphorylation according to the kit's protocol. This may involve:
-
Radioactive method: Spotting the reaction mixture onto P81 phosphocellulose paper, washing away excess [γ-³²P]ATP, and measuring incorporated radioactivity using a scintillation counter.[9]
-
Non-radioactive (ELISA-based) method: Using a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary HRP-conjugated antibody and colorimetric detection at 450 nm.[10]
-
-
-
Data Analysis:
-
Subtract the background reading (negative control) from all other readings.
-
Plot PKA activity against the log of the this compound concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) from the resulting sigmoidal curve. The optimal concentration for maximal activation will be at the plateau of the curve.
-
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
This cell-based assay provides a physiologically relevant measure of PKA activation by quantifying the phosphorylation of a known intracellular PKA substrate, such as CREB (at Ser133) or Phospholamban (at Ser16 in cardiomyocytes).[11]
Materials:
-
Cells of interest plated in multi-well plates
-
This compound stock solution
-
Serum-free media
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Anti-phospho-PKA substrate (e.g., anti-phospho-CREB Ser133) and anti-total protein antibody (e.g., anti-total-CREB).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours to reduce basal kinase activity.
-
Treat cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) for a fixed time (e.g., 15-30 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the antibody for the total (non-phosphorylated) substrate protein to ensure equal loading.
-
Perform densitometry analysis on the bands using imaging software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized phosphorylation level against the this compound concentration to identify the optimal dose for PKA activation in your specific cell type.
-
Experimental Workflow
The following diagram outlines a logical workflow for determining the optimal this compound concentration.
Caption: Workflow for optimizing this compound concentration.
Additional Application Notes
-
PDE Inhibition: this compound is not highly resistant to hydrolysis by phosphodiesterases (PDEs).[1] For sustained PKA activation, especially during longer incubation times, consider co-treatment with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine).
-
Membrane Permeability: The membrane permeability of this compound is relatively low.[1] This is a primary reason why high micromolar to millimolar concentrations are often required in cell-based assays to achieve sufficient intracellular levels.
-
Synergistic Activation: PKA activation can be enhanced by using pairs of cAMP analogs that show selectivity for the two different cAMP binding sites (A and B) on the PKA regulatory subunits.[1] This synergistic approach can lead to more potent and specific activation of PKA isozymes.
-
Empirical Validation: The data and protocols provided serve as a guide. It is crucial to empirically determine the optimal this compound concentration for each specific cell type and experimental endpoint, as sensitivity to cAMP analogs can vary widely.
References
- 1. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
- 2. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Activation of cAMP-dependent protein kinase in rat aorta by cAMP analogs is not correlated with relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
Investigating PKA-Dependent Processes Using 6-MB-cAMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including metabolism, gene expression, cell proliferation, and apoptosis. The activation of PKA is primarily initiated by the binding of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). To dissect the intricate signaling networks governed by PKA, specific and reliable tools are essential. N6-Monobutyryladenosine-3',5'-cyclic monophosphate (6-MB-cAMP) is a membrane-permeable analog of cAMP that serves as a potent and selective activator of PKA. Its chemical modification allows it to bypass the cell membrane and directly activate intracellular PKA, making it an invaluable tool for investigating PKA-dependent signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to study PKA-dependent processes.
Mechanism of Action
Endogenous cAMP is synthesized by adenylyl cyclase in response to various extracellular signals. Upon binding to the regulatory subunits of the inactive PKA holoenzyme, cAMP induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate specific downstream target proteins on serine or threonine residues.
This compound mimics the action of endogenous cAMP. Its butyryl group enhances its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, it directly binds to the regulatory subunits of PKA, causing the release of the active catalytic subunits and subsequent phosphorylation of PKA substrates. A key advantage of this compound is its selectivity for PKA over another major cAMP effector, the Exchange protein directly activated by cAMP (Epac), allowing for the specific interrogation of PKA-mediated pathways.[1]
Data Presentation
The following tables summarize the quantitative data regarding the potency of this compound and other commonly used cAMP analogs in activating PKA isoforms.
Table 1: EC50 Values for PKA Activation by cAMP Analogs
| Compound | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Reference |
| This compound | 140 | 39 | [1] |
| 8-Br-cAMP | 81 | 184 | [1] |
| 6-Bnz-cAMP | 170 | 35 | [1] |
| Endogenous cAMP | 36 | 18 | [1] |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Selectivity of this compound for PKA Isoforms
| Compound | RIIβ/RIα Fold Selectivity | Reference |
| This compound | 3.6 | [1] |
| 8-Br-cAMP | 0.4 | [1] |
| 6-Bnz-cAMP | 4.9 | [1] |
Fold selectivity is calculated as the ratio of EC50 for RIα to EC50 for RIIβ. A value greater than 1 indicates a preference for RIIβ.
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay using this compound
This protocol describes how to measure the activity of purified PKA in the presence of varying concentrations of this compound.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate
-
Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound in kinase buffer to create a concentration-response curve. A typical range would be from 1 nM to 100 µM.
-
In a microcentrifuge tube or a well of a 96-well plate, combine the following in this order:
-
Kinase buffer
-
PKA substrate peptide
-
Desired concentration of this compound or vehicle control
-
Purified PKA enzyme
-
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid for radioactive assays).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity (e.g., in cpm or pmol/min/mg) against the concentration of this compound to determine the EC50 value.
Protocol 2: Cellular Treatment with this compound and Western Blot Analysis of PKA Substrate Phosphorylation
This protocol details how to treat cultured cells with this compound and then analyze the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), by Western blotting.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody specific for the phosphorylated form of the PKA substrate (e.g., anti-phospho-CREB Ser133)
-
Primary antibody for the total form of the PKA substrate (e.g., anti-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
A. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. A starting concentration of 100 µM to 1 mM can be used based on literature, but a dose-response experiment is recommended. Incubation times can range from 15 minutes to several hours depending on the specific downstream event being investigated. For example, treating RAW 264.7 macrophages with 1 mM this compound for 5-8 hours has been shown to be effective.
B. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer directly to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
C. Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Visualizations
Caption: PKA signaling pathway and the action of this compound.
Caption: Experimental workflow for investigating PKA-dependent processes using this compound.
Caption: Logical relationship of this compound action.
References
Troubleshooting & Optimization
Technical Support Center: Understanding Potential Off-Target Effects of 6-MB-cAMP on Epac
Welcome to the technical support center for researchers utilizing the cAMP analog N6-Monobutyryl-cAMP (6-MB-cAMP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on its potential off-target effects on Exchange protein directly activated by cAMP (Epac).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N6-Monobutyryl-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary and well-established mechanism of action is the selective activation of cAMP-dependent Protein Kinase A (PKA).[1] The butyryl group at the N6 position of the adenine (B156593) ring enhances its lipophilicity, allowing it to cross cell membranes more readily than cAMP. Once inside the cell, it is believed to be hydrolyzed to N6-monobutyryl-cAMP, which then activates PKA.[2]
Q2: Is this compound expected to activate Epac?
A2: No, this compound is widely used in the scientific community as a PKA-selective activator and, importantly, as a negative control for Epac activation.[1] It potently stimulates PKA activity without significantly activating Epac proteins (Epac1 and Epac2). This selectivity allows researchers to dissect the downstream effects of PKA activation from those mediated by Epac.
Q3: What are the known off-target effects of this compound?
A3: The primary "off-target" effect of this compound, in the context of studying Epac, is its intended on-target effect: the potent activation of PKA. If a cellular response is observed with a general cAMP agonist but not with this compound, it suggests the involvement of an Epac-mediated pathway. Conversely, if this compound elicits a response, it is likely mediated by PKA. There is limited evidence for other significant off-target effects at concentrations typically used to activate PKA. However, as with any pharmacological agent, very high concentrations may lead to non-specific effects.
Q4: How does the selectivity of this compound for PKA compare to other cAMP analogs?
Data Presentation: Selectivity of cAMP Analogs
The following table summarizes the selectivity of commonly used cAMP analogs. Note that absolute EC50/AC50 values can vary between experimental systems.
| cAMP Analog | Primary Target | EC50/AC50 for Primary Target | Notes on Selectivity |
| This compound | PKA | ~1-10 µM (in-cell PKA activation)[5] | Widely used as a negative control for Epac activation.[1] |
| 6-Bnz-cAMP | PKA | Not widely reported | Another PKA-selective agonist; does not activate Epac.[4] |
| 8-pCPT-2'-O-Me-cAMP | Epac1/Epac2 | Epac1: AC50 ≈ 1.8 µM; Epac2: AC50 ≈ 3.5 µM[6][7] | Does not activate PKA at concentrations that maximally activate Epac.[3] |
| cAMP | PKA & Epac | PKA: EC50 ≈ 100-300 nM (in vitro); Epac1: Kd ≈ 2.8 µM[5][8] | Non-selective endogenous activator. |
Troubleshooting Guides
Issue 1: I am not observing the expected PKA-mediated effect with this compound.
-
Possible Cause 1: Insufficient Cellular Permeability or Intracellular Concentration.
-
Troubleshooting Steps:
-
Increase Concentration: While the intracellular concentration of N6-monobutyryl-cAMP is typically low relative to the extracellular concentration of its parent compound, increasing the applied concentration of this compound may be necessary.[2] Perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Increase Incubation Time: Allow for sufficient time for the compound to penetrate the cell membrane and activate PKA.
-
Positive Control: Use a known activator of PKA in your system, such as forskolin (B1673556) (which raises intracellular cAMP levels by activating adenylyl cyclase), to confirm that the PKA pathway is functional in your cells.
-
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a powdered stock.
-
Proper Storage: Store stock solutions at -20°C or below and minimize freeze-thaw cycles.
-
-
-
Possible Cause 3: Cell-Type Specific Differences.
-
Troubleshooting Steps:
-
Literature Review: Consult the literature for studies using this compound in your specific cell type or a similar one to find typical working concentrations and incubation times.
-
Direct PKA Activity Assay: If possible, perform a direct assay of PKA activity in your cell lysates after treatment with this compound to confirm target engagement (see Experimental Protocols section).
-
-
Issue 2: I am observing an unexpected cellular response with this compound that I suspect is an off-target effect.
-
Possible Cause 1: The effect is still PKA-mediated but through a previously unknown pathway in your system.
-
Troubleshooting Steps:
-
Use a PKA Inhibitor: Pre-treat your cells with a specific PKA inhibitor (e.g., H-89, KT5720) before adding this compound. If the unexpected response is abolished, it is likely PKA-dependent.
-
-
-
Possible Cause 2: The observed effect is due to a non-PKA, non-Epac off-target interaction.
-
Troubleshooting Steps:
-
Control Experiments: Include a structurally similar but inactive analog as a negative control if available.
-
Confirm with Epac-selective agonist: Test whether the Epac-selective agonist 8-pCPT-2'-O-Me-cAMP produces the same or a different effect. If the effect is unique to this compound and is not blocked by PKA inhibitors, it may indicate a true off-target effect.
-
Dose-Response Analysis: A very high concentration of this compound may be required to elicit the effect, which can be indicative of a low-affinity off-target interaction.
-
-
Experimental Protocols
Protocol 1: Assessing Epac Activation via Rap1 Pull-Down Assay
This assay measures the activation of Epac by quantifying the amount of GTP-bound Rap1, a direct downstream target of Epac.
Materials:
-
RalGDS RBD Agarose (B213101) beads
-
1X Assay/Lysis Buffer
-
Protease Inhibitor Cocktail
-
Anti-Rap1 antibody
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound, an Epac-selective agonist (positive control), or vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold 1X Assay/Lysis Buffer containing protease inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Rap1 Pull-Down:
-
Normalize protein concentrations of the lysates.
-
To 500 µg - 1 mg of lysate, add 20-30 µL of RalGDS RBD agarose bead slurry.
-
For controls, treat lysates with GTPγS or GDP prior to adding the beads.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing:
-
Pellet the beads by brief centrifugation (e.g., 10 seconds at 14,000 x g).
-
Wash the bead pellet 3 times with 0.5 mL of 1X Assay Buffer.
-
-
Elution and Western Blotting:
-
Resuspend the final bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
Expected Results: A stronger Rap1 band in the pull-down from cells treated with an Epac agonist compared to the vehicle control. No significant increase in the Rap1 band should be observed with this compound treatment.
Protocol 2: In Vitro PKA Kinase Assay
This protocol provides a general framework for measuring the ability of PKA to phosphorylate a substrate in vitro.
Materials:
-
Purified, active PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP solution
-
[γ-32P]ATP (for radioactive detection) or components for a colorimetric/fluorescent assay kit.
Procedure (Radioactive Method):
-
Reaction Setup:
-
In a microcentrifuge tube, combine kinase buffer, PKA substrate, and your test compound (e.g., this compound to confirm it doesn't directly inhibit the catalytic subunit, though its primary role is activation of the holoenzyme).
-
Add the purified PKA catalytic subunit.
-
Pre-incubate at 30°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding the ATP solution containing a known amount of [γ-32P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
-
Stop Reaction and Separate:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
-
Quantification:
-
Transfer the washed P81 paper to a scintillation vial.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Expected Results: High levels of substrate phosphorylation in the presence of the PKA catalytic subunit. This compound is not expected to directly influence the activity of the already active catalytic subunit in this in vitro setup.
Mandatory Visualizations
Caption: Overview of PKA and Epac signaling pathways activated by cAMP.
Caption: Workflow for confirming the selectivity of this compound.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective small-molecule EPAC activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 6-MB-cAMP Experiments
Welcome to the technical support center for 6-MB-cAMP (N6-Monobutyryl-cAMP). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this membrane-permeable cAMP analog in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It functions as a cAMP agonist, meaning it mimics the action of endogenous cAMP. Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] Once activated, PKA phosphorylates numerous downstream target proteins in both the cytoplasm and the nucleus, such as the transcription factor CREB (cAMP Response Element-Binding protein), to regulate a wide array of cellular processes including gene expression, metabolism, and cell proliferation.[1][2][3]
Q2: How should I prepare and store this compound?
This compound is typically supplied as a powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like sterile water or DMSO. To avoid repeated freeze-thaw cycles which can lead to degradation, you should aliquot the stock solution into smaller, single-use volumes and store them at -20°C or below.[4] Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q3: Why should I use this compound instead of other cAMP analogs?
Like other cAMP analogs, this compound is designed to be more resistant to degradation by phosphodiesterases (PDEs), the enzymes that break down endogenous cAMP.[4] This resistance allows for a more sustained activation of the PKA signaling pathway, which can provide a clearer and more consistent signal in experimental settings compared to using agents that only stimulate endogenous cAMP production.[4]
Troubleshooting Guide
Q4: I am not observing any cellular response after this compound treatment. What are the possible causes and solutions?
This is a common issue that can arise from several factors related to the reagent, cell culture conditions, or the experimental endpoint being measured.
-
Reagent Integrity: The this compound may have degraded.
-
Solution: Use a fresh aliquot of your this compound stock or prepare a new solution. Ensure proper storage conditions (-20°C or lower in single-use aliquots) have been maintained.[4]
-
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type.
-
Inadequate Incubation Time: The duration of the treatment may be too short to observe the desired effect. Phosphorylation events can be rapid (minutes), while changes in gene or protein expression can take several hours.[4][7]
-
Solution: Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hour, 4 hours, 24 hours) to identify the optimal incubation period for your specific endpoint.[4]
-
-
Cell Health and Culture Conditions: The lack of response could be due to unhealthy cells or suboptimal culture conditions.
-
Solution:
-
Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[8][9]
-
Confirm that the cell density is appropriate. Overly confluent or sparse cultures can respond differently to stimuli.
-
Check that the medium and supplements (e.g., serum) are not expired and are appropriate for your cell line.
-
-
-
Downstream Signaling Pathway Issues: The components of the PKA signaling pathway in your cells may be compromised or expressed at low levels.
Q5: My cells are showing signs of toxicity or death after treatment with this compound. What should I do?
Cell toxicity can occur if the concentration of this compound or the solvent (e.g., DMSO) is too high.
-
High Concentration of this compound:
-
Solution: Lower the concentration of this compound. Perform a dose-response curve to find the highest non-toxic concentration that still provides a biological effect.
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically <0.1% for DMSO). Include a vehicle-only control in your experiment to assess the effect of the solvent on your cells.
-
-
Prolonged Incubation:
-
Solution: Reduce the incubation time. A prolonged, high-level activation of the cAMP pathway can be detrimental to some cell types.
-
Data Presentation: Quantitative Experimental Parameters
The optimal experimental conditions for using this compound are highly dependent on the cell type and the specific biological question. The following tables provide general guidelines.
Table 1: Recommended Concentration and Incubation Times for this compound
| Experimental Endpoint | Cell Type | Recommended Concentration Range | Recommended Incubation Time |
| PKA Substrate Phosphorylation (e.g., CREB) | Macrophages, Neurons, Myocytes | 100 µM - 1 mM | 10 minutes - 8 hours[5][7][10] |
| Gene Expression Changes | Various | 50 µM - 500 µM | 1 hour - 24 hours[7] |
| Morphological Changes/Differentiation | Neuronal Cells | 20 µM - 2 mM | 48 hours - 10 days[6] |
| Cell Proliferation/Viability Assays | Various | 10 µM - 1 mM | 24 hours - 72 hours[4] |
Note: The values in this table are starting points. It is crucial to empirically determine the optimal conditions for your specific experimental system.
Experimental Protocols
Protocol 1: Western Blot Analysis of CREB Phosphorylation
This protocol describes how to assess the activation of the cAMP/PKA pathway by measuring the phosphorylation of CREB at Serine 133.
-
Cell Seeding: Seed your cells in appropriate culture plates (e.g., 6-well plates) and grow them to 70-80% confluency.
-
Cell Treatment:
-
Starve cells in serum-free medium for 2-4 hours, if required for your cell type, to reduce basal signaling.
-
Treat cells with the desired concentrations of this compound for the determined incubation time. Include a vehicle-only control.
-
-
Cell Lysis:
-
Place the culture plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To normalize for protein loading, probe the same membrane for total CREB and a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the changes in CREB phosphorylation.[11]
-
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Host Species | Supplier Example | Recommended Dilution |
| Phospho-CREB (Ser133) | Rabbit | Cell Signaling Technology | 1:1000 |
| Total CREB | Rabbit | Millipore | 1:1000[11] |
| β-Actin | Mouse | Sigma-Aldrich | 1:5000 |
| Anti-rabbit IgG, HRP-linked | Goat | Various | 1:2000 - 1:10000 |
| Anti-mouse IgG, HRP-linked | Horse | Various | 1:2000 - 1:10000 |
Note: Optimal antibody dilutions should be determined empirically.
Visualizations: Signaling Pathway and Troubleshooting Workflow
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [Action of cyclic N6-monobutyryladenosine-3':5'-monophosphate (mb-cAMP) on cell on cell and explant cultures of the PNS and CNS in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cAMP response element binding protein is expressed and phosphorylated in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. m.youtube.com [m.youtube.com]
- 10. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent Kinase 1-dependent Phosphorylation of cAMP Response Element-binding Protein Decreases Chromatin Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing 6-MB-cAMP Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of 6-MB-cAMP in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action related to cytotoxicity?
A1: this compound (N6-Monobutyryl-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). As a second messenger, cAMP is involved in numerous cellular processes.[1][] this compound specifically acts as an activator of Protein Kinase A (PKA).[3] The binding of this compound to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits.[4][5] These active subunits can then phosphorylate various downstream protein targets, which can, in turn, regulate processes like cell cycle progression, apoptosis, and gene transcription, ultimately leading to cytotoxicity in certain cell types.[4][6][7]
Q2: How do I determine the optimal concentration and incubation time for this compound in my specific cell line?
A2: The optimal concentration and incubation time for this compound are highly cell-line dependent. To determine these parameters, it is recommended to perform a dose-response and time-course experiment.
-
Dose-Response: Culture your cells with a range of this compound concentrations (e.g., 10 µM to 1 mM) for a fixed time point (e.g., 24, 48, or 72 hours).
-
Time-Course: Treat your cells with a fixed concentration of this compound (based on the dose-response results) and measure cytotoxicity at various time points (e.g., 6, 12, 24, 48, and 72 hours).
The results of these experiments will help you determine the IC50 value (the concentration at which 50% of cell viability is inhibited) and the optimal duration of treatment for your subsequent experiments.
Q3: My cells are showing little to no response to this compound treatment. What are some possible reasons?
A3: Several factors could contribute to a lack of cellular response:
-
Cell Line Resistance: The specific cell line you are using may be resistant to PKA-induced apoptosis or cytotoxicity.
-
Compound Degradation: Ensure the this compound solution is fresh and has been stored correctly, as repeated freeze-thaw cycles can degrade the compound.
-
Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent.
-
Low PKA Expression: The cell line may have low endogenous expression levels of Protein Kinase A.
-
Dominant Survival Pathways: Strong pro-survival signaling pathways in your cell line might be overriding the pro-apoptotic signals from PKA activation.
Q4: What are the essential controls to include in my this compound cytotoxicity experiments?
A4: To ensure the validity of your results, the following controls are crucial:
-
Untreated Control: Cells cultured in media without any treatment. This serves as a baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., DMSO or PBS) at the highest concentration used in the experiment. This control accounts for any potential cytotoxicity of the solvent itself.
-
Positive Control: A known cytotoxic agent for your cell line to confirm that the assay is working correctly.
Q5: Can this compound treatment affect the cell cycle of my cells?
A5: Yes, activation of the cAMP/PKA pathway can influence cell cycle progression. In some cell types, elevated cAMP levels and PKA activation can lead to cell cycle arrest, typically in the G1 phase.[6] This arrest can be a precursor to apoptosis. It is advisable to perform cell cycle analysis using techniques like propidium (B1200493) iodide staining and flow cytometry to assess these effects in your specific cell line.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Inconsistent IC50 Values | Variation in cell passage number or confluency; Fluctuation in incubation conditions; Degradation of this compound stock. | Use cells within a consistent range of passage numbers. Ensure cell confluency is consistent at the start of each experiment. Maintain stable incubator conditions (temperature, CO2, humidity). Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
| No Dose-Dependent Cytotoxic Effect Observed | Concentrations tested are too low or too high; The cell line is resistant; Incorrect assay incubation time. | Widen the range of concentrations tested. Verify the sensitivity of your cell line to other cytotoxic agents. Perform a time-course experiment to identify the optimal endpoint. |
| High Background in Cell Viability Assay | Contamination of cell culture; Reagent interference with the assay; Insufficient washing steps. | Regularly check cultures for contamination. Ensure the assay reagents are compatible with your media and this compound. Follow the assay protocol carefully, especially the washing steps. |
Quantitative Data Summary
The cytotoxic effect of cAMP analogs can vary significantly between different cell lines. The following table provides a template for summarizing experimentally determined IC50 values. Researchers should populate this table with their own data or values from relevant literature.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| Example: S49 Lymphoma | Murine Lymphoma | ~100 (for 8-CPT-cAMP) | 24 | Cell Counting | [6] |
| Enter Your Data | |||||
| Enter Your Data | |||||
| Enter Your Data |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[9]
Materials:
-
96-well tissue culture plates
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (including vehicle and untreated controls).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V.[12] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Materials:
-
6- or 12-well tissue culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6- or 12-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][13]
Materials:
-
6-well tissue culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
Caption: this compound activates the PKA signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for cytotoxicity experiments.
References
- 1. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. [Mode of action of cyclic amp in prokaryotes and eukaryotes, CAP and cAMP-dependent protein kinases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Item - Image 6_Administration of 2-deoxy-D-glucose induces pyroptosis in murine breast cancer cells via cAMP/PKA/HK2 to impair tumor survival.tif - figshare - Figshare [figshare.com]
- 8. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
6-MB-cAMP stability and degradation in media
Welcome to the technical support center for 6-MB-cAMP (N6-Monobutyryl-cAMP). This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N6-Monobutyryl-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary mechanism of action is to mimic endogenous cAMP, thereby activating downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[2][3][4] The butyryl group increases its lipophilicity, allowing it to cross cell membranes.[5]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO or aqueous buffers, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[6] For short-term storage, refrigerated conditions (4°C) may be acceptable, but stability should be verified.
Q3: How stable is this compound in cell culture media?
Q4: How can I determine the stability of this compound in my specific experimental setup?
You can assess the stability of this compound by incubating it in your cell culture medium at 37°C and measuring its concentration at different time points using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q5: What are the primary downstream signaling pathways activated by this compound?
This compound primarily activates the PKA and Epac signaling pathways.
-
PKA Pathway: Upon binding of this compound, the regulatory subunits of PKA release the catalytic subunits, which then phosphorylate a wide array of substrate proteins on serine and threonine residues, regulating processes such as gene transcription, metabolism, and cell growth.[2][9]
-
Epac Pathway: this compound can also activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2.[3][4] This pathway is involved in processes like cell adhesion, differentiation, and secretion.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on stability and activity.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected experimental results. | Degradation of this compound: The compound may be degrading in the cell culture medium at 37°C over the course of the experiment. | Perform a stability study of this compound in your specific medium and under your experimental conditions (see protocol below). Consider replenishing the medium with fresh this compound for long-term experiments. |
| Suboptimal concentration: The effective concentration at the cellular level may be lower than anticipated due to poor membrane permeability or efflux. | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint. | |
| Incorrect storage of stock solution: Repeated freeze-thaw cycles or improper storage temperature can lead to degradation of the stock solution. | Aliquot stock solutions into single-use volumes and store at -20°C or colder. | |
| High background signal in control wells. | Contamination of reagents: Media, serum, or other reagents may be contaminated. | Use fresh, sterile reagents and practice good aseptic technique. |
| Non-specific effects of the vehicle (e.g., DMSO): High concentrations of the solvent may have cytotoxic or off-target effects. | Ensure the final concentration of the vehicle is low (typically ≤0.1%) and include a vehicle-only control in your experiments. | |
| Variability between replicate wells. | Inconsistent cell seeding or treatment: Uneven cell distribution or variations in the volume of this compound added can lead to variability. | Ensure homogenous cell suspension before seeding and use calibrated pipettes for adding reagents. |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate solutes and affect cell health. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile media/PBS to minimize evaporation. |
Data Presentation
Table 1: Factors Influencing this compound Stability in Media
| Factor | Potential Impact on Stability | Considerations for Experimental Design |
| Temperature | Higher temperatures (e.g., 37°C) accelerate chemical degradation. | Minimize the time the compound is at 37°C before and during the experiment. For long-term studies, consider media changes with fresh compound. |
| pH | The pH of the medium can affect the rate of hydrolysis of the butyryl group and the cyclic phosphate (B84403) bond. | Monitor and maintain the pH of the cell culture medium, especially in CO2 incubators. |
| Media Components | Components such as serum contain esterases and other enzymes that can degrade this compound.[5] | Test stability in both serum-free and serum-containing media if applicable to your experiment. |
| Light Exposure | Although not extensively documented for this compound, some small molecules are light-sensitive. | Prepare and handle stock solutions and media containing this compound under subdued lighting. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM), with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare working solutions by diluting the stock solution in your cell culture medium (with and without serum) and PBS to your typical experimental concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Aliquot the working solutions into sterile microcentrifuge tubes or wells of a plate for each time point.
-
Incubate the samples at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.
-
Quench the reaction and prepare samples for analysis according to the requirements of your HPLC or LC-MS instrument. This may involve adding a quenching solution like ice-cold acetonitrile (B52724) and storing at -80°C until analysis.[6]
-
Analyze the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample and plot the data to determine the stability profile.
Protocol 2: PKA Activation Assay
This protocol outlines a method to measure PKA activity in cell lysates after treatment with this compound using a commercially available PKA kinase activity kit (which typically uses a colorimetric or fluorescent readout).
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar)
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat cells with various concentrations of this compound (and appropriate controls, including a vehicle-only control) for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform the PKA activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Measure the output (e.g., absorbance or fluorescence) and calculate the PKA activity.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. arborassays.com [arborassays.com]
how to minimize variability in 6-MB-cAMP experiments
Welcome to the technical support center for minimizing variability in experiments involving 6-MB-cAMP (N6-Monobutyryl-cAMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary mechanism of action is to mimic endogenous cAMP and act as an agonist, directly activating Protein Kinase A (PKA).[1] By activating PKA, this compound can be used to study the downstream effects of the cAMP signaling pathway in various cellular processes.
Q2: What are the critical parameters to consider for minimizing variability in this compound experiments?
A2: To minimize variability, it is crucial to standardize several experimental parameters:
-
Cell Density: The number of cells seeded can significantly impact the cellular response to this compound.
-
Incubation Time: The duration of treatment with this compound will affect the magnitude and duration of the downstream signaling events.
-
Concentration: A full dose-response curve should be established for each cell line and experimental endpoint.
-
Reagent Stability and Storage: Proper handling and storage of this compound are essential to maintain its activity.
-
Serum Concentration: Serum components can interfere with cAMP signaling pathways and should be controlled for.
Q3: How should this compound be stored?
A3: For optimal stability, this compound should be stored at -20°C as a solid. Once reconstituted in a solvent like DMSO or water, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Symptoms:
-
Large standard deviations in measurements between replicate wells or experiments.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated pipette and consistent technique for dispensing cells into each well. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for critical experiments as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Pipetting of this compound | Use calibrated micropipettes with appropriate volume ranges. Ensure complete mixing of this compound in the media before adding to the cells. |
| Cell Health and Viability | Monitor cell viability throughout the experiment. Ensure cells are in the logarithmic growth phase and are not overly confluent. |
Issue 2: Weak or No Response to this compound
Symptoms:
-
No significant change in the expected downstream readout (e.g., PKA substrate phosphorylation, gene expression) after treatment.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. See Table 1 for example concentrations. |
| Inadequate Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. See Table 2 for example time points. |
| Degraded this compound | Use a fresh aliquot of this compound. Verify the proper storage of the compound. |
| Low Receptor/Effector Expression | Ensure that the cell line used expresses the necessary components of the cAMP signaling pathway (e.g., PKA). |
| Presence of Phosphodiesterases (PDEs) | PDEs degrade cAMP. Consider co-treatment with a broad-spectrum PDE inhibitor, such as IBMX, to potentiate the effect of this compound. |
Issue 3: High Background Signal
Symptoms:
-
High signal in control (untreated) wells, reducing the signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Serum Interference | Serum contains various factors that can activate cAMP signaling. Reduce the serum concentration or serum-starve the cells for a defined period before the experiment. |
| Assay Reagent Issues | Ensure that all assay reagents are properly prepared and stored. Run appropriate controls, such as a "no-cell" control, to identify the source of the background. |
| Constitutive Pathway Activity | Some cell lines may have high basal PKA activity. Optimize the assay conditions to minimize this basal signal. |
Data Presentation
Table 1: Example Dose-Response of this compound on PKA Activation in Different Cell Lines
| Cell Line | EC50 for PKA Activation (µM) |
| HEK293 | 50 - 150 |
| HeLa | 75 - 200 |
| Primary Neurons | 25 - 100 |
| Cardiomyocytes | 10 - 75 |
| Note: These are hypothetical values for illustrative purposes. The optimal concentration of this compound should be empirically determined for each experimental system. |
Table 2: Example Time-Course of PKA Substrate Phosphorylation Following Treatment with 100 µM this compound
| Time Point | Fold Increase in Phosphorylation (vs. Control) |
| 5 minutes | 1.5 |
| 15 minutes | 3.2 |
| 30 minutes | 5.8 |
| 1 hour | 4.5 |
| 4 hours | 2.1 |
| 24 hours | 1.2 |
| Note: These are hypothetical values for illustrative purposes. The optimal incubation time will vary depending on the cell type and the specific downstream event being measured. |
Experimental Protocols
Protocol: Measuring PKA Activation using a Fluorescent Substrate
This protocol describes a general method for measuring PKA activity in cell lysates using a fluorescently labeled PKA substrate.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA kinase activity assay kit (containing a fluorescent PKA substrate, ATP, and reaction buffer)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Treatment:
-
If applicable, serum-starve the cells for 2-4 hours prior to treatment.
-
Prepare working solutions of this compound in serum-free or low-serum media at various concentrations.
-
Remove the old media and add the this compound-containing media to the cells. Include a vehicle control (media with the same concentration of solvent used for this compound).
-
Incubate for the desired amount of time at 37°C.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
PKA Activity Assay:
-
Follow the manufacturer's instructions for the PKA kinase activity assay kit.
-
In a new microplate, add equal amounts of protein lysate from each sample to the appropriate wells.
-
Add the reaction buffer, fluorescent PKA substrate, and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction according to the kit's protocol.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence signal to the protein concentration for each sample.
-
Calculate the fold change in PKA activity relative to the vehicle control.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
addressing 6-MB-cAMP solubility issues in aqueous buffers
Welcome to the technical support center for 6-MB-cAMP (N⁶-Monobutyryl-cAMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N⁶-Monobutyryl-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is to activate cAMP-dependent Protein Kinase A (PKA). A key feature of this compound is that it does not activate Exchange protein directly activated by cAMP (Epac), making it a valuable tool for distinguishing between PKA and Epac-mediated signaling pathways in research.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A2: For aqueous buffers, it is recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it into your final buffer. The sodium salt of this compound is soluble in water.[1]
Q3: What is the maximum aqueous solubility of this compound?
A3: The sodium salt of N⁶-Monobutyryladenosine 3':5'-cyclic monophosphate has a solubility of 50 mg/mL in water, resulting in a clear, colorless solution.[1]
Q4: My this compound solution appears cloudy or has a precipitate after adding it to my cell culture medium. What could be the cause and how can I fix it?
A4: Precipitation upon dilution into cell culture media, often called "crashing out," can be due to several factors:
-
High Final Concentration: The concentration of this compound in your final working solution may exceed its solubility limit in the complex environment of the cell culture medium. Try reducing the final concentration.
-
Low Temperature of Media: Adding a concentrated stock solution to cold media can decrease the solubility of the compound. Always use pre-warmed (37°C) media.
-
Rapid Dilution: Adding a small volume of highly concentrated stock directly into a large volume of media can cause rapid solvent exchange, leading to precipitation. Perform serial dilutions or add the stock solution dropwise while gently vortexing the media.
-
Interaction with Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q5: How should I store my this compound, both in solid form and in solution?
A5: In its solid form, this compound should be stored at -20°C.[1] For stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound Powder | Insufficient mixing or sonication. | Vortex the solution thoroughly. If solubility issues persist, brief sonication may help. |
| Precipitation in Stock Solution | The concentration exceeds the solubility limit in the chosen solvent. | Prepare a less concentrated stock solution. Refer to the solubility data table below. |
| Immediate Precipitation in Working Solution | Final concentration is too high; rapid dilution shock; cold media. | Decrease the final working concentration. Perform serial dilutions into pre-warmed (37°C) media. Add the stock solution slowly while mixing. |
| Delayed Precipitation in Working Solution | Changes in pH or temperature of the media over time; interaction with media components. | Ensure the pH of your final solution is stable. Minimize the time the culture vessel is outside the incubator. Consider using a different basal media formulation if interactions are suspected. |
Quantitative Data Summary
| Compound | Solvent/Buffer | Solubility |
| N⁶-Monobutyryladenosine 3':5'-cyclic monophosphate sodium salt | Water | 50 mg/mL[1] |
Note: The solubility of related compounds like Dibutyryl-cAMP is often reported to be high in various aqueous buffers such as PBS, HEPES, and Tris-HCl at concentrations around 200 mM. While this compound is a metabolite of Dibutyryl-cAMP, it is always best to refer to specific data for this compound when available.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
N⁶-Monobutyryladenosine 3':5'-cyclic monophosphate sodium salt (MW: 421.28 g/mol )
-
Nuclease-free water or sterile Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * Volume (mL) * 0.42128 (mg/µmol)
-
Example for 1 mL: Mass = 10 * 1 * 0.42128 = 4.2128 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound sodium salt in a sterile microcentrifuge tube.
-
Reconstitute: Add the desired volume of nuclease-free water or sterile PBS to the tube.
-
Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. The solution should be clear and colorless.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Determine the final desired concentration: For most cell-based assays, a final concentration in the micromolar (µM) range is effective.
-
Perform serial dilutions:
-
It is recommended to perform an intermediate dilution of the 10 mM stock solution in pre-warmed media before preparing the final working solution to avoid precipitation.
-
For example, to prepare a 100 µM working solution, you can first dilute the 10 mM stock 1:10 in media to get a 1 mM intermediate solution. Then, dilute the 1 mM intermediate solution 1:10 in your final volume of media.
-
-
Add to cells: Remove the existing media from your cells and replace it with the media containing the final desired concentration of this compound.
-
Incubate: Incubate the cells for the desired time period to observe the effects of PKA activation.
Visualizations
Caption: PKA Signaling Pathway activated by endogenous cAMP or exogenous this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Isolating cAMP Analog Effects from Butyrate Interference
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on distinguishing the cellular effects of cyclic AMP (cAMP) analogs from the confounding effects of their butyrate (B1204436) byproducts. Certain analogs, particularly Dibutyryl-cAMP (dbcAMP), are metabolized into butyrate, a known histone deacetylase (HDAC) inhibitor that can independently trigger signaling pathways, leading to misinterpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with Dibutyryl-cAMP (dbcAMP) inconsistent with other cAMP-elevating agents like Forskolin or 8-Bromo-cAMP?
A1: The discrepancy often arises because dbcAMP is hydrolyzed by intracellular esterases into two active molecules: N6-monobutyryl-cAMP (which can be further metabolized) and butyrate. Butyrate is a potent inhibitor of Class I and II histone deacetylases (HDACs) and can also influence cellular signaling independently of cAMP, for instance by altering gene expression through histone hyperacetylation or by increasing intracellular ATP which in turn can raise cAMP levels.[1][2][3][4][5] Therefore, your observed cellular response may be a composite effect of both cAMP signaling and butyrate-induced HDAC inhibition.
Q2: What are the primary independent effects of butyrate that could confound my cAMP signaling research?
A2: Butyrate has several well-documented effects that can overlap with or influence cAMP pathways:
-
HDAC Inhibition: Butyrate is a well-established HDAC inhibitor.[1][4][6] This leads to histone hyperacetylation, altering chromatin structure and the expression of numerous genes, including cell cycle regulators like p21.[3][7]
-
cAMP/PKA Pathway Activation: Paradoxically, butyrate itself can activate the cAMP-PKA-CREB signaling pathway in certain cell types, such as Caco-2 cells.[2][8][9] This is thought to occur through an increase in cellular ATP production, which serves as the substrate for adenylyl cyclase to produce cAMP.[2][9]
-
G-Protein Coupled Receptor (GPCR) Signaling: Butyrate can act as a ligand for GPCRs like GPR41, GPR43, and GPR109a, which can lead to various downstream effects, including the inhibition of cAMP production in some contexts.[10]
-
Modulation of Other Kinase Pathways: Butyrate can influence other signaling pathways, including MAPK/ERK, PI3K/Akt, and PKC, which can have crosstalk with cAMP-mediated signaling.[10][11][12][13]
Q3: How can I experimentally confirm that the effects I'm observing are due to the cAMP analog and not its butyrate byproduct?
A3: The most effective strategy involves a set of control experiments:
-
Use a Non-Hydrolyzable Analog: Compare the effects of your butyrate-producing analog (e.g., dbcAMP) with a non-butyrate-producing, stable cAMP analog like 8-Bromo-cAMP or 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP).[14] These analogs directly activate Protein Kinase A (PKA) but do not release butyrate.
-
Use Sodium Butyrate as a Control: Treat your cells with sodium butyrate (NaB) alone at concentrations equivalent to those potentially released by your cAMP analog. This will reveal the effects attributable solely to butyrate.
-
Use a Non-Butyrate HDAC Inhibitor: To test if the observed effect is due to HDAC inhibition, use a structurally unrelated HDAC inhibitor, such as Trichostatin A (TSA), and see if it phenocopies the results.[1][15]
Q4: Are there any recommended cAMP analogs that do not have butyrate-related side effects?
A4: Yes, several analogs are preferred for specifically studying cAMP-mediated pathways without the confounding effects of butyrate. These are often more stable against phosphodiesterases (PDEs) as well. See the table below for a comparison.
Troubleshooting Guide
Issue: An unexpected change in gene expression or cell differentiation is observed after treatment with dbcAMP.
| Troubleshooting Step | Rationale | Expected Outcome if Butyrate is the Cause |
| 1. Parallel Treatment with Sodium Butyrate (NaB) | To directly test if butyrate alone can cause the observed phenotype. | NaB treatment alone will replicate the gene expression or differentiation pattern seen with dbcAMP. |
| 2. Parallel Treatment with a Non-Butyrate HDACi (e.g., TSA) | To determine if the effect is mediated specifically by HDAC inhibition. | TSA treatment will also replicate the observed phenotype, strongly suggesting the effect is due to HDAC inhibition by butyrate. |
| 3. Western Blot for Acetylated Histones | To directly measure the activity of HDAC inhibitors. | Both dbcAMP and NaB treatment will show a significant increase in acetylated Histone H3 or H4 levels, while a non-butyrate cAMP analog will not. |
| 4. Compare with a Non-Butyrate cAMP Analog (e.g., 8-CPT-cAMP) | To isolate the effects of PKA activation from butyrate's effects. | The non-butyrate analog will fail to produce the same change in gene expression or differentiation, indicating the effect is not mediated by the canonical cAMP-PKA pathway. |
Data Presentation
Table 1: Comparison of Commonly Used cAMP Analogs
| cAMP Analog | Produces Butyrate? | Primary Mechanism of Action | Common Use & Considerations |
| Dibutyryl-cAMP (dbcAMP) | Yes | Metabolizes to butyrate (HDAC inhibitor) and monobutyryl-cAMP (PKA activator).[5] | Use with caution. Requires extensive controls to parse out butyrate effects. |
| 8-Bromo-cAMP | No | Direct PKA activator.[14] | Good control for PKA activation without butyrate interference. |
| 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP) | No | Potent, site-selective PKA activator.[14] | Excellent, stable alternative to dbcAMP for specifically studying PKA-dependent pathways. |
| Forskolin (not an analog) | No | Activator of adenylyl cyclase, increases endogenous cAMP.[16] | Useful for comparing analog effects to effects from endogenously generated cAMP. |
Table 2: Effective Concentrations of Sodium Butyrate for Common Cellular Effects
| Cellular Effect | Cell Line Example | Effective Concentration (mM) | Primary Pathway | Reference |
| HDAC Inhibition | Various | 0.5 - 5 | HDAC Activity | [3][4][6] |
| Induction of Apoptosis | Colon Cancer (HT-29) | 5 - 10 | Apoptotic Pathways | [13] |
| Inhibition of Proliferation | Colon Cancer (HCT116) | ~1.0 (IC50) | Cell Cycle Arrest (p21) | [17] |
| Activation of cAMP/PKA Pathway | Colon (Caco-2) | 0.1 - 10 | Increased ATP Production | [2] |
| Promotion of Proliferation | Myoblast (C2C12) | 0.75 | ERK/MAPK Pathway | [12] |
Visualizations: Signaling & Experimental Workflows
Caption: Metabolic breakdown of dbcAMP into butyrate and a cAMP derivative.
Caption: Signaling pathways of cAMP analogs vs. butyrate byproducts.
Caption: A workflow to experimentally distinguish cAMP vs. butyrate effects.
Key Experimental Protocols
Protocol 1: Western Blot for Histone H3 Acetylation
This protocol is used to determine if a treatment is causing HDAC inhibition.
-
Cell Treatment: Plate and grow cells to ~70-80% confluency. Treat experimental groups: (1) Vehicle Control, (2) dbcAMP, (3) Sodium Butyrate (positive control), (4) 8-CPT-cAMP (negative control). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse using RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated Histone H3 (e.g., anti-acetyl-H3, Lys9) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 or another loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: CREB Phosphorylation Assay
This protocol measures the activation of a key downstream target in the cAMP-PKA pathway.
-
Cell Treatment: Plate cells as in Protocol 1. Treat with the same experimental groups. Note: PKA-mediated phosphorylation can be rapid, so a shorter time course (e.g., 15, 30, 60 minutes) is recommended.
-
Lysis and Quantification: Follow steps 2 and 3 from Protocol 1.
-
SDS-PAGE and Transfer: Follow step 4 from Protocol 1.
-
Antibody Incubation:
-
Block the membrane as described above.
-
Incubate with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash, incubate with secondary antibody, and wash again as described above.
-
-
Detection: Visualize bands using ECL.
-
Normalization: Strip and re-probe the membrane with an antibody for total CREB to determine the ratio of phosphorylated to total protein.
References
- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of cyclic AMP and butyrate on eosinophilic differentiation, apoptosis and bcl-2 expression of a human eosinophilic leukemia cell line, EoL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Butyrate activates the cAMP-protein kinase A-cAMP response element-binding protein signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Butyrate promotes C2C12 myoblast proliferation by activating ERK/MAPK pathway - Molecular Omics (RSC Publishing) DOI:10.1039/D2MO00256F [pubs.rsc.org]
- 13. Butyrate-induced differentiation of colon cancer cells is PKC and JNK dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]
Technical Support Center: Ensuring Consistent 6-MB-cAMP Delivery In Vivo
Welcome to the technical support center for the in vivo application of 6-MB-cAMP (N6-Monobutyryl-cAMP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
A1: this compound (N6-Monobutyryl-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its butyryl group increases its lipophilicity, allowing it to cross cell membranes more readily than cAMP. Once inside the cell, it is thought to be a specific activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in various signaling pathways.[1] By activating PKA, this compound can mimic the downstream effects of hormones and neurotransmitters that act via the cAMP signaling cascade.
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenges with in vivo delivery of this compound are related to its physicochemical properties and potential for in vivo metabolism. These include:
-
Poor aqueous solubility: This can make preparing suitable formulations for injection difficult, potentially leading to precipitation and inconsistent dosing.
-
In vivo stability and metabolism: Like other acylated cAMP analogs, this compound may be subject to enzymatic degradation in vivo. For instance, the related compound dibutyryl-cAMP (db-cAMP) is hydrolyzed to N6-monobutyryl-cAMP and a free butyrate (B1204436) moiety.[2] The metabolism of this compound itself has not been extensively characterized in vivo.
-
Potential for off-target effects: The butyrate metabolite could have its own biological effects.[2] Additionally, some N6-substituted cAMP analogs have been shown to activate hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which could represent an off-target effect.[3]
Q3: What are the recommended starting points for dose and administration route for this compound in vivo?
A3: There is limited published data on the in vivo administration of this compound. However, based on in vitro studies and protocols for similar cAMP analogs, a starting point for dose-finding studies in rodents could be in the range of 1-10 mg/kg, administered via intraperitoneal (IP) injection. One in vitro study used 1 mM this compound to treat macrophages.[4] Continuous infusion of other cAMP analogs has been performed at concentrations ranging from 1 mM to 250 mM, though higher concentrations of butyrylated analogs have been associated with toxicity.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental endpoint.
Q4: How can I monitor the successful delivery and activation of the target pathway by this compound in vivo?
A4: To confirm successful delivery and target engagement, you can:
-
Measure this compound levels in plasma or tissue homogenates: This can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
-
Assess PKA activation in target tissues: This can be done by measuring the phosphorylation of PKA substrates, such as CREB, using techniques like Western blotting or immunohistochemistry.[8]
-
Measure total cAMP levels: While this compound acts as a cAMP analog, changes in endogenous cAMP levels can also be monitored as an indicator of pathway modulation, though this is an indirect measure.[9]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Symptoms:
-
The compound does not fully dissolve in the desired vehicle.
-
Precipitation is observed during preparation, storage, or upon injection.
-
Inconsistent results between animals, suggesting variable bioavailability.
Possible Causes:
-
The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Inappropriate vehicle for a moderately lipophilic compound.
-
Incorrect preparation method.
Solutions:
| Solution | Detailed Steps | Considerations |
| Optimize Vehicle Formulation | Use a co-solvent system. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[10] | Keep the percentage of DMSO as low as possible (ideally <10% of the final injection volume) to minimize toxicity. Tween-80 acts as a surfactant to improve stability. |
| Refine Preparation Technique | 1. Dissolve this compound in a small amount of organic solvent (e.g., DMSO) first. 2. Add co-solvents like PEG300 and Tween-80 and mix thoroughly. 3. Slowly add the aqueous component (e.g., saline) while vortexing to prevent precipitation.[10] | Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time. Gentle warming (to 37°C) may aid dissolution, but the stability of this compound at elevated temperatures should be confirmed. |
| Perform Solubility Testing | Before preparing a large batch, test the solubility of this compound at the desired concentration in small volumes of different vehicle candidates. | This will save time and resources by identifying a suitable formulation early on. |
Issue 2: Inconsistent or Lack of In Vivo Effect
Symptoms:
-
High variability in the measured biological response between animals.
-
No significant effect is observed at the expected dose.
Possible Causes:
-
Poor bioavailability due to formulation issues (see Issue 1).
-
Rapid metabolism or clearance of this compound in vivo.
-
Suboptimal dose or administration route.
Solutions:
| Solution | Detailed Steps | Considerations |
| Conduct a Dose-Response Study | Administer a range of this compound doses to different groups of animals to identify the optimal effective dose. | Start with a broad range based on in vitro data and literature on similar compounds. |
| Evaluate Pharmacokinetics (PK) | If possible, perform a pilot PK study to determine the half-life, Cmax, and AUC of this compound in your animal model. This involves collecting blood or tissue samples at various time points after administration and quantifying the compound concentration using LC-MS/MS. | Understanding the PK profile will help in designing an appropriate dosing regimen (e.g., single dose vs. multiple doses, timing of administration). |
| Consider Alternative Administration Routes | If intraperitoneal (IP) injection yields inconsistent results, consider other routes such as subcutaneous (SC) or intravenous (IV) injection. For localized effects, direct tissue injection may be an option. | The choice of administration route will depend on the target tissue and the desired systemic exposure. |
Issue 3: Adverse Effects or Toxicity
Symptoms:
-
Animals show signs of distress, weight loss, or other adverse reactions after administration.
-
Tissue damage or inflammation is observed at the injection site or in target organs.
Possible Causes:
-
Vehicle toxicity: High concentrations of solvents like DMSO can cause local irritation and systemic toxicity.
-
Compound-related toxicity: The butyrate moiety of this compound could have off-target effects at high concentrations, as seen with db-cAMP.[2][5]
-
Off-target pharmacological effects: Activation of other signaling pathways, such as HCN channels.[3]
Solutions:
| Solution | Detailed Steps | Considerations |
| Include a Vehicle-Only Control Group | Always include a control group that receives the vehicle without this compound. | This is essential to differentiate between vehicle- and compound-related effects. |
| Include a Butyrate Control Group | To assess the potential effects of the butyrate metabolite, include a control group treated with sodium butyrate at a concentration equivalent to what would be released from the highest dose of this compound. | This is particularly important if high doses of this compound are used. |
| Reduce Solvent Concentration | Optimize the formulation to use the minimum amount of organic solvents necessary to keep this compound in solution. | Refer to the formulation optimization strategies in Issue 1. |
| Monitor Animal Health Closely | Carefully observe animals for any signs of adverse effects and record relevant parameters such as body weight and food/water intake. | If toxicity is observed, reduce the dose or modify the formulation. |
Data Presentation
Table 1: Example Vehicle Formulations for In Vivo Delivery of Poorly Soluble Compounds
| Formulation Component | Percentage (v/v) | Purpose | Reference |
| Formulation A | [10] | ||
| DMSO | 10% | Primary solvent | |
| PEG300 | 40% | Co-solvent | |
| Tween-80 | 5% | Surfactant | |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle | |
| Formulation B | [11] | ||
| DMSO | ≤2% | Primary solvent | |
| PEG-400 | 10-20% | Co-solvent | |
| Saline or 5% Glucose | 78-88% | Aqueous vehicle | |
| Formulation C | [11] | ||
| Cremophor EL | 15% | Surfactant/Emulsifier | |
| Saline (0.9% NaCl) | 85% | Aqueous vehicle |
Note: These are example formulations and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare the vehicle mixture. For example, to prepare 1 mL of Formulation A (from Table 1):
-
In a sterile tube, combine 100 µL DMSO, 400 µL PEG300, and 50 µL Tween-80. Vortex thoroughly.
-
-
Dissolve the this compound.
-
Weigh the calculated amount of this compound powder into a sterile tube.
-
Add the pre-mixed organic solvent/surfactant vehicle to the this compound powder.
-
Vortex vigorously until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
-
Add the aqueous component.
-
Slowly add 450 µL of sterile saline to the dissolved this compound solution while continuously vortexing.
-
-
Final Inspection.
-
Visually inspect the final formulation. It should be a clear, particle-free solution. If any precipitation is observed, the formulation is not suitable for injection.
-
-
Administer immediately or store appropriately if stability has been confirmed. It is recommended to prepare the formulation fresh for each experiment.
Protocol 2: Quantification of this compound in Plasma or Tissue Homogenate by LC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and matrix.
Materials:
-
Plasma or tissue homogenate samples
-
Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar compound)
-
Acetonitrile (B52724) with 0.1% formic acid (protein precipitation solution)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for separation.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Create a standard curve by spiking known concentrations of this compound into a blank matrix (e.g., plasma from an untreated animal).
-
Quantify the concentration of this compound in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
Caption: Signaling pathway of this compound activating PKA.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. [Modulator effect of N6-monobutyryl-cAMP in experimental inflammation of rat conjunctiva] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically encoded sensors towards imaging cAMP and PKA activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of two structurally related N6-substituted cAMP analogues on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating PKA-Dependent Effects of 6-MB-cAMP: A Comparative Guide to Inhibitors
For researchers, scientists, and drug development professionals investigating cellular signaling pathways, N6-monobutyryl-cAMP (6-MB-cAMP) serves as a valuable tool for activating Protein Kinase A (PKA). However, to rigorously establish that the observed cellular effects of this compound are indeed mediated by PKA, the use of specific inhibitors is crucial. This guide provides an objective comparison of common PKA inhibitors used to validate this compound's effects, supported by experimental data and detailed protocols.
Comparison of PKA Activators
While this compound is a potent PKA activator, its performance relative to other commonly used cAMP analogs is a key consideration for experimental design. The following table summarizes the half-maximal effective concentrations (EC50) for PKA activation by various cAMP analogs. It is important to note that these values can vary depending on the specific PKA isoform and the assay conditions.
| Analog | Common Name(s) | PKA Activation Potency (EC50/Ka) | Notes |
| N6-Monobutyryl-cAMP | This compound | Data not readily available in direct comparative studies. | A cell-permeable analog. |
| 8-Bromoadenosine-3',5'-cyclic monophosphate | 8-Br-cAMP | Ka = 0.05 µM | A cell-permeable analog that is more resistant to phosphodiesterases than cAMP.[1] |
| N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate | Dibutyryl-cAMP (db-cAMP) | Indirectly activates PKA after cellular conversion to N6-monobutyryl-cAMP. | Butyrate, a byproduct of its metabolism, can have off-target effects. |
| N6-Benzoyladenosine-3',5'-cyclic monophosphate | 6-Bnz-cAMP | Selectively activates PKA over Epac.[2] | A potent, cell-permeable PKA activator.[2] |
PKA Inhibitors for Validating this compound Effects
To confirm that the cellular response to this compound is PKA-dependent, experiments should be repeated in the presence of a PKA inhibitor. An effective inhibitor should block the effects of this compound. The table below compares two commonly used PKA inhibitors.
| Inhibitor | Mechanism of Action | PKA Inhibitory Potency (IC50/Ki) | Common Working Concentration | Key Off-Target Effects |
| H-89 | ATP-competitive inhibitor of the PKA catalytic subunit.[3] | IC50 = 48 nM; Ki = 48 nM[3][4] | 1-10 µM in cell-based assays.[3] | MSK1, ROCK2, S6K1, PKBα, AMPK, and others.[3] Can also inhibit Renilla luciferase activity.[5] |
| Rp-cAMPS | Competitive antagonist of cAMP binding to PKA regulatory subunits. | Ki = 12.5 µM (PKA I), 4.5 µM (PKA II)[6] | 10-100 µM in cell-based assays. | Can have effects on EPAC and cyclic nucleotide-gated ion channels. |
Signaling Pathways and Experimental Validation
The activation of PKA by this compound initiates a signaling cascade that results in the phosphorylation of numerous downstream substrates. A key downstream target is the transcription factor cAMP response element-binding protein (CREB).
To validate the PKA-dependent effects of this compound, a typical experimental workflow involves comparing the cellular response to this compound in the presence and absence of a PKA inhibitor.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
6-MB-cAMP: A Researcher's Guide to its Specificity for PKA over Epac Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular tools to dissect cyclic AMP (cAMP) signaling pathways is paramount. This guide provides a comprehensive comparison of the specificity of N⁶-Monobutyryl-cAMP (6-MB-cAMP) for Protein Kinase A (PKA) over the Exchange protein directly activated by cAMP (Epac). The following data and protocols are designed to facilitate informed experimental design and interpretation.
The second messenger cAMP mediates a vast array of physiological processes primarily through two distinct effector pathways: the canonical PKA pathway and the more recently discovered Epac pathway.[1] Distinguishing the individual contributions of these pathways is crucial for elucidating the nuanced roles of cAMP in cellular function and disease. This compound has emerged as a valuable tool for selectively activating PKA, thereby allowing for the investigation of PKA-specific signaling events in isolation from Epac-mediated responses.
Quantitative Comparison: this compound Specificity for PKA vs. Epac
A closely related analog, N⁶-Benzoyl-cAMP (6-Bnz-cAMP), for which more quantitative data is available, demonstrates the remarkable potency and selectivity of N⁶-substituted cAMP analogs for PKA.
| Compound | Target | EC50 | Reference |
| 6-Bnz-cAMP | PKA (inducing NK1R internalization) | 0.50 pM | [4] |
| This compound | PKA | Potent Activator | [3] |
| This compound | Epac | No significant activation | [2] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | ~2.2 µM (Kact) | |
| 8-pCPT-2'-O-Me-cAMP | PKA RIα | >100 µM (Kact) |
Note: EC50 values can vary depending on the specific assay conditions and cell type used.
Signaling Pathways Overview
The differential activation of PKA and Epac by cAMP and its analogs triggers distinct downstream signaling cascades.
Figure 1. Specificity of this compound for PKA Signaling. This diagram illustrates how this compound selectively activates PKA, leading to the phosphorylation of its downstream substrates, while having no significant effect on the Epac-Rap1 signaling axis.
Experimental Protocols
To empirically validate the specificity of this compound and investigate PKA-dependent signaling, the following detailed experimental protocols are provided.
Protocol 1: In Vitro PKA Activity Assay (Kemptide Phosphorylation)
This assay measures the enzymatic activity of PKA by quantifying the phosphorylation of a specific peptide substrate, Kemptide.
Experimental Workflow:
Figure 2. Workflow for In Vitro PKA Activity Assay. A step-by-step overview of the Kemptide phosphorylation assay to measure PKA activity.
Materials:
-
Purified PKA catalytic subunit
-
This compound
-
PKA Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kemptide (LRRASLG)
-
[γ-³²P]ATP
-
ATP solution
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing PKA assay buffer, Kemptide (final concentration ~100 µM), and ATP (final concentration ~100 µM, including a spike of [γ-³²P]ATP).
-
Initiate Reaction: Add the purified PKA catalytic subunit to the reaction mix. For test conditions, pre-incubate the enzyme with desired concentrations of this compound. Include a negative control without PKA and a positive control with a known PKA activator.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Immerse the P81 papers in a beaker containing 0.75% phosphoric acid. Wash three times with gentle agitation for 5 minutes each wash. Perform a final wash with acetone to dry the papers.
-
Quantification: Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: PKA activity is proportional to the amount of ³²P incorporated into the Kemptide substrate.
Protocol 2: Epac Activation Assay (Rap1-GTP Pulldown)
This assay determines the activation state of Epac by measuring the amount of GTP-bound Rap1, a direct downstream effector of Epac.
Experimental Workflow:
Figure 3. Workflow for Rap1-GTP Pulldown Assay. A schematic of the experimental steps to measure Epac activation by quantifying active Rap1.
Materials:
-
Cell culture reagents
-
This compound
-
Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 20 mM MgCl₂, protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Ras-binding domain) fusion protein coupled to glutathione-Sepharose beads
-
Wash Buffer (similar to lysis buffer but with lower salt concentration)
-
SDS-PAGE and Western blotting reagents
-
Anti-Rap1 antibody
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with this compound at various concentrations for a specified time. Include a vehicle control and a positive control with an Epac-selective agonist.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Pulldown: Incubate the clarified lysates with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of Rap1.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1 pulled down. A fraction of the total cell lysate should also be run to determine the total Rap1 levels.
-
Analysis: The amount of Rap1 detected in the pulldown fraction relative to the total Rap1 in the lysate reflects the level of Epac activation.
Conclusion
The data and protocols presented in this guide underscore the high specificity of this compound for the PKA signaling pathway over the Epac pathway. Its potent activation of PKA, coupled with its negligible effect on Epac, makes this compound an indispensable tool for researchers seeking to isolate and study PKA-dependent cellular processes. By employing the detailed methodologies provided, scientists can confidently dissect the intricate signaling networks governed by cAMP and advance our understanding of its diverse physiological and pathophysiological roles.
References
- 1. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 6-MB-cAMP Activity with a PKA Kinase Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N⁶-Monobutyryl-cAMP (6-MB-cAMP) with endogenous cyclic AMP (cAMP) and other cAMP analogs in activating Protein Kinase A (PKA). The information presented is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their PKA kinase assays.
Introduction to this compound and PKA Activation
Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a multitude of cellular processes primarily through the activation of cAMP-dependent Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which then phosphorylate target substrate proteins.
This compound is a membrane-permeant analog of cAMP. Its modified structure offers specific advantages in research, including increased lipophilicity for better cell permeability and selectivity for PKA activation without significantly stimulating other cAMP effectors like Exchange Protein directly Activated by cAMP (Epac). This makes this compound a valuable tool for specifically interrogating the PKA signaling pathway.
Comparative Analysis of PKA Activators
The potency of various cAMP analogs in activating PKA can be compared using metrics such as the half-maximal effective concentration (EC50) or the activation constant (Ka). A lower value indicates higher potency. The following table summarizes available data for this compound and other common PKA activators. It is important to note that experimental conditions can significantly influence these values.
| Compound | Potency Metric | Value | Experimental Context |
| Endogenous cAMP | EC50 | 100 - 300 nM[1] | In vitro kinase assay |
| Apparent Activation Constant | ~5.2 µM[1] | In intact cells (CHO) | |
| This compound | Relative Affinity (PKA I, Site A) | 3.6 (relative to cAMP)[2] | Binding assay |
| Relative Affinity (PKA I, Site B) | 0.093 (relative to cAMP)[2] | Binding assay | |
| Relative Affinity (PKA II, Site A) | 0.74 (relative to cAMP)[2] | Binding assay | |
| Relative Affinity (PKA II, Site B) | 0.041 (relative to cAMP)[2] | Binding assay | |
| 6-Bnz-cAMP | EC50 | 0.50 pM[3] | Cell-based NK1R internalization assay (PKA-dependent) |
| 8-Bromo-cAMP | Ka | 0.05 µM (50 nM) | PKA activation |
| EC50 | > 30 µM[4] | PKA activation in soluble fraction |
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the activation of adenylyl cyclase, leading to the production of cAMP and subsequent activation of PKA.
Experimental Protocol: In Vitro PKA Kinase Assay
This protocol outlines a general method for measuring PKA activity in vitro using a kinase assay. This can be adapted to compare the potency of this compound with other activators.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide, LRRASLG)
-
This compound and other cAMP analogs
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or non-labeled for other detection methods)
-
Stop solution (e.g., phosphoric acid for radiometric assay)
-
Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter for radiometric assay, or specific antibodies for ELISA-based methods)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and other cAMP analogs in the kinase assay buffer.
-
Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase assay buffer, PKA substrate peptide, and the desired concentration of the cAMP analog.
-
Initiate Reaction: Add the purified PKA catalytic subunit to each reaction well to start the kinase reaction.
-
Add ATP: Add ATP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method. For radiometric assays, spot the reaction mixture onto P81 paper, wash, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured PKA activity against the logarithm of the activator concentration. Fit the data to a dose-response curve to determine the EC50 value for each compound.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the activity of different PKA activators.
Conclusion
References
- 1. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. Activation of cAMP-dependent protein kinase in rat aorta by cAMP analogs is not correlated with relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Intracellular cAMP: A Comparative Guide to 6-MB-cAMP Treatment and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular cyclic AMP (cAMP) is critical for understanding a myriad of cellular signaling pathways. This guide provides an objective comparison of methods to measure intracellular cAMP concentration following treatment with the cell-permeable cAMP analog, 6-MB-cAMP, and contrasts its utility with other common activators of the cAMP pathway. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate experimental tools.
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological responses. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclases, which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. Dysregulation of cAMP signaling is implicated in numerous diseases, making it a key target for therapeutic intervention.
Methods for Elevating Intracellular cAMP: A Comparison
Two primary strategies are employed to experimentally increase intracellular cAMP levels: direct activation of adenylyl cyclase and the introduction of cell-permeable cAMP analogs.
Forskolin (B1673556) , a labdane (B1241275) diterpene, directly activates most isoforms of adenylyl cyclase, leading to a rapid and robust increase in endogenous cAMP production. This makes it a valuable tool for studying the overall capacity of a cell to generate cAMP and the downstream consequences of activating the entire native cAMP signaling cascade.
This compound (N6-Monobutyryl-cAMP) , on the other hand, is a membrane-permeable analog of cAMP. It bypasses the need for adenylyl cyclase activation and directly activates downstream effectors of cAMP, most notably Protein Kinase A (PKA). This allows for a more targeted investigation of PKA-dependent signaling events, independent of upstream receptor and G-protein regulation.
| Feature | This compound | Forskolin |
| Mechanism of Action | Directly activates cAMP-dependent enzymes (e.g., PKA) | Directly activates adenylyl cyclase |
| Effect on Endogenous cAMP | No direct effect on synthesis | Increases synthesis of endogenous cAMP |
| Primary Use Case | Studying specific downstream effectors of cAMP (e.g., PKA) | Studying regulation of adenylyl cyclase and overall cAMP pathway activation |
| Considerations | Bypasses upstream signaling components (receptors, G-proteins) | Activates all downstream effectors of cAMP |
Measuring the Impact: Assays for Intracellular cAMP
Several robust and high-throughput methods are available to quantify intracellular cAMP levels. These assays are typically based on competitive immunoassays, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The choice of assay often depends on the required sensitivity, throughput, and available instrumentation.
Commonly used methods include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like HTRF® and LANCE® Ultra utilize a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer. A decrease in the FRET signal is proportional to the amount of intracellular cAMP.[1]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay involves donor and acceptor beads that are brought into proximity by the binding of a biotinylated-cAMP to a streptavidin-coated donor bead and an anti-cAMP antibody-coated acceptor bead. Unlabeled cellular cAMP competes for this binding, leading to a decrease in the luminescent signal.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This well-established method involves immobilizing an anti-cAMP antibody on a plate and detecting the amount of cellular cAMP that competes with a labeled cAMP for antibody binding. Detection can be colorimetric, chemiluminescent, or fluorescent.
-
Fluorescence Polarization (FP) Immunoassay: This homogeneous assay measures the change in the polarization of light emitted by a fluorescently labeled cAMP tracer. When the tracer is bound to a larger antibody, its rotation is slower, and the polarization of emitted light is high. Cellular cAMP competes with the tracer, leading to a decrease in fluorescence polarization.
Experimental Data: Forskolin-Induced cAMP Production
To provide a baseline for comparison, the following table summarizes typical experimental data for the dose-dependent increase in intracellular cAMP concentration in response to forskolin treatment, as measured by a TR-FRET HTRF® cAMP assay.
| Forskolin Concentration (µM) | HTRF Ratio (665nm/620nm) | Intracellular cAMP (nM) |
| 0 | 2500 | 0.5 |
| 0.01 | 2200 | 2.1 |
| 0.1 | 1500 | 8.5 |
| 1 | 800 | 25.3 |
| 10 | 400 | 75.1 |
| 100 | 250 | 120.4 |
Note: The HTRF ratio is inversely proportional to the intracellular cAMP concentration. The conversion to nM is based on a standard curve.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the cAMP signaling pathway, a typical experimental workflow for measuring intracellular cAMP, and the logical relationship for comparing cAMP-elevating agents.
Caption: The cAMP signaling pathway.
Caption: Experimental workflow for cAMP measurement.
Caption: Comparison of cAMP elevating agents.
Experimental Protocols
I. HTRF® cAMP Assay Protocol for Measuring Intracellular cAMP
This protocol is adapted for a 384-well plate format.
Materials:
-
Cells of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound and/or Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF® cAMP assay kit (containing Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP)
-
384-well white, low-volume tissue culture plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound or forskolin in stimulation buffer (e.g., PBS with a PDE inhibitor like 0.5 mM IBMX).
-
Cell Stimulation: Remove culture medium from the wells and add the compound dilutions. Incubate for the desired time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Reagent Addition: Add the HTRF® lysis buffer containing the d2-labeled cAMP, followed by the Eu3+-cryptate labeled anti-cAMP antibody.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the plate on an HTRF®-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve generated in parallel.
II. PKA Activity Assay Protocol (Downstream Validation)
Since this compound directly activates PKA, a PKA activity assay can be used to confirm its biological effect.
Materials:
-
Cell lysates treated with this compound or forskolin
-
PKA kinase activity assay kit (e.g., Abcam ab139435)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with a range of this compound or forskolin concentrations.
-
Assay Plate Preparation: Add the cell lysates to the wells of the PKA substrate-coated microplate provided in the kit.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate for the recommended time (e.g., 90 minutes at 30°C).
-
Detection: Add the phospho-specific substrate antibody, followed by an HRP-conjugated secondary antibody, with appropriate washing steps in between.
-
Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm. The signal is proportional to the PKA activity.
By employing these methodologies, researchers can effectively dissect the intricacies of the cAMP signaling pathway and evaluate the specific effects of compounds like this compound on intracellular signaling cascades.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-MB-cAMP: A Procedural Guide
Core Principles of 6-MB-cAMP Disposal
The fundamental principle for the disposal of this compound is to treat it as a chemical waste product. It should not be disposed of in general laboratory trash or poured down the drain.[1][2] Chemical waste generators are responsible for correctly classifying and disposing of waste in accordance with local, regional, and national regulations.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Unused or expired this compound solid reagent should be kept in its original or a clearly labeled container.
-
Solutions containing this compound, as well as contaminated labware (e.g., pipette tips, tubes, flasks), should be collected separately from other waste streams.
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable waste container clearly labeled "Hazardous Waste" and listing "this compound" and any other chemical constituents.
-
Ensure the container is compatible with all chemicals being added to it.
-
-
Handling Precautions During Disposal:
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with a complete list of the waste container's contents.
-
-
Spill Management:
-
In the event of a spill, prevent the powder or liquid from spreading.
-
For solid spills, carefully sweep up the material and place it in the designated waste container.[1] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent material and place it in the waste container.
-
Clean the spill area thoroughly.
-
In all cases of spills, prevent the chemical from entering drains or waterways.[1]
-
Summary of Disposal Parameters
Since specific quantitative data for this compound disposal is not available, the following table summarizes the key procedural aspects based on general chemical waste guidelines.
| Parameter | Guideline | Citation |
| Waste Classification | Chemical Waste / Hazardous Waste | [1] |
| Disposal Method | Professional chemical waste disposal service (via institutional EHS) | [1] |
| Prohibited Disposal | Do not dispose of in drains or general trash. | [1] |
| Container Type | Labeled, sealed, and compatible container | [2] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [2][3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
